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Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying 2-Ethoxy-5-fluorothiophenol for Drug Discovery

Abstract The successful progression of drug discovery and development programs is fundamentally reliant on the quality and consistency of starting materials.[1][2] This guide provides an in-depth technical framework for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful progression of drug discovery and development programs is fundamentally reliant on the quality and consistency of starting materials.[1][2] This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals on the strategic sourcing and rigorous qualification of 2-Ethoxy-5-fluorothiophenol, a specialized chemical building block. Recognizing that this molecule is not a common catalog item, this paper emphasizes the critical process of identifying and vetting potential suppliers, with a focus on custom synthesis providers. We will explore the landscape of chemical vendors, establish a robust supplier qualification workflow, decode essential technical documentation such as the Certificate of Analysis (CoA), and provide a detailed protocol for in-house quality control verification. The methodologies and principles outlined herein are designed to ensure the scientific integrity of research and build a foundation of quality from the earliest stages of preclinical investigation.

Section 1: Introduction to 2-Ethoxy-5-fluorothiophenol as a Research Chemical

Chemical Identity and Strategic Importance

2-Ethoxy-5-fluorothiophenol is a substituted aromatic thiol of interest in medicinal chemistry. Its structure combines several key features that make it a valuable building block:

  • Thiophenol Moiety: The thiol (-SH) group is a versatile functional handle for various chemical transformations, including nucleophilic substitution and metal-catalyzed cross-coupling reactions.

  • Fluorine Substitution: The incorporation of fluorine is a well-established strategy in drug design to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[3]

  • Ethoxy Group: The ethoxy (-OCH2CH3) group can influence solubility and steric interactions, providing another point of modification to fine-tune a molecule's properties.

These features make 2-Ethoxy-5-fluorothiophenol a potentially crucial intermediate for synthesizing novel therapeutic agents. As of the publication of this guide, a specific CAS number for 2-Ethoxy-5-fluorothiophenol is not publicly registered, indicating its status as a niche, non-commercial chemical that likely requires custom synthesis.

Physicochemical Properties (Predicted)

Given its non-catalog status, experimentally determined physicochemical data is scarce. However, we can predict key properties based on its structure, which are essential for handling, reaction planning, and safety assessments.

PropertyPredicted Value / InformationSignificance in a Research Context
Molecular Formula C₈H₉FOSEssential for mass spectrometry analysis and calculating molar quantities.
Molecular Weight 172.22 g/mol Used for all stoichiometric calculations in reaction planning.
Appearance Likely a colorless to pale yellow liquid with a strong stench.The characteristic thiol odor necessitates handling in a well-ventilated fume hood.[4]
Boiling Point Predicted to be >200 °C at atmospheric pressure.Important for purification via distillation and assessing thermal stability.
Solubility Expected to be soluble in common organic solvents (DCM, THF, EtOAc).Guides the choice of solvents for reactions, work-up procedures, and analytical sample preparation.
pKa Estimated around 6-7 for the thiol proton.Critical for planning base-mediated reactions and understanding the compound's reactivity.

Section 2: The Landscape of Chemical Suppliers

Sourcing a non-catalog compound like 2-Ethoxy-5-fluorothiophenol requires a different approach than purchasing common reagents. The search shifts from distributors of off-the-shelf products to specialists in chemical synthesis.

Types of Suppliers
  • Custom Synthesis Organizations (CSOs) / Contract Research Organizations (CROs): These are the primary sources for non-catalog chemicals. They possess the expertise and infrastructure to perform multi-step syntheses on a lab scale (mg to kg). Companies like BOC Sciences and TCI offer robust custom synthesis services alongside their catalog products.[5]

  • Specialty Building Block Manufacturers: Companies that focus on producing novel and complex chemical scaffolds, often for pharmaceutical R&D, are excellent candidates. They may have similar, unlisted compounds in their portfolio or the expertise to produce the target molecule efficiently.

  • Online Chemical Marketplaces: Platforms such as MolPort and ChemScence can be used to broadcast a synthesis request to a network of pre-vetted CROs, streamlining the initial outreach process.

Key Suppliers for Custom Fluorinated Aromatics

While a direct supplier for this specific molecule is not available, the following companies are established leaders in providing complex organic building blocks and custom synthesis services, making them strong candidates for a synthesis inquiry:

  • TCI (Tokyo Chemical Industry): A leading manufacturer of specialty organic chemicals with extensive experience in custom synthesis.[5]

  • BOC Sciences: Provides a wide range of services to the pharmaceutical industry, including custom synthesis of building blocks and advanced intermediates.[5]

  • BLD Pharmatech: A supplier and manufacturer of chemical building blocks for pharmaceutical companies and research organizations.

  • Ambeed, Inc.: Specializes in providing building blocks and advanced intermediates for drug discovery.

Section 3: A Framework for Supplier Qualification

Selecting a partner for custom synthesis is a critical decision that impacts project timelines, budget, and the quality of the final research data. A systematic qualification process is essential.[6]

The Criticality of Supplier Selection

In early-stage drug development, using raw materials from unqualified sources can introduce significant risks.[2] Poorly characterized materials with unknown impurity profiles can lead to irreproducible biological data, failed reactions, and costly project delays.[7] Establishing a quality framework from the outset is a cornerstone of good science and regulatory preparedness.

Qualification Workflow

The process of selecting a custom synthesis supplier can be broken down into distinct stages, from initial screening to final selection.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical & Quality Evaluation cluster_2 Phase 3: Selection & Monitoring A Identify Potential Suppliers (Databases, CROs, CSOs) B Request for Information (RFI): - Technical Capabilities - Synthesis Route Proposal - Quality System Overview (ISO?) A->B C Initial Vetting: - Assess responsiveness - Evaluate proposed route's feasibility - Shortlist 3-5 candidates B->C D Request for Quotation (RFQ): - Target Quantity & Purity - Required Analytical Data (CoA) - Delivery Timeline C->D E Technical Deep Dive: - Discuss synthesis challenges - Review analytical capabilities - Request sample CoA for a similar product D->E F Quality System Review: - Documentation practices - Change control procedures - IP protection policies E->F G Select Primary Supplier (Based on cost, timeline, tech. fit) F->G H Initiate Synthesis Project G->H I Monitor Progress: - Regular updates - Review of in-process data H->I

Caption: Workflow for qualifying a custom chemical synthesis supplier.

Section 4: Decoding Technical & Safety Documentation

The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) are the two most critical documents accompanying any research chemical.[8] Their thorough evaluation is a non-negotiable step in quality assurance.

The Certificate of Analysis (CoA): A Detailed Breakdown

A CoA is a batch-specific document that certifies that the material meets a predefined set of specifications.[3][9] It is the primary evidence of a product's quality. For a custom-synthesized compound, the required tests should be agreed upon before the project begins.

Table of Key CoA Parameters for 2-Ethoxy-5-fluorothiophenol:

ParameterTypical MethodWhat to Look For
Identity Confirmation ¹H NMR, ¹⁹F NMR, MS¹H & ¹⁹F NMR: Correct chemical shifts, integration values, and splitting patterns consistent with the structure. Mass Spec (MS): A molecular ion peak corresponding to the calculated molecular weight (e.g., [M-H]⁻ for ESI-).
Purity Assessment HPLC or GCA high-purity result (typically >95% for R&D use) with a clearly defined method (column, mobile phase, wavelength). The chromatogram should be provided to visually inspect for significant impurities.
Appearance Visual InspectionShould match the expected physical state and color (e.g., "Colorless to pale yellow liquid").
Solvent Residue ¹H NMR or GC-HSIdentification and quantification of any residual solvents from the synthesis and purification (e.g., Ethyl Acetate, Hexanes). High levels can interfere with subsequent reactions or biological assays.
Batch/Lot Number -A unique identifier that links the physical sample to this specific set of test results, ensuring traceability.[3]
The Safety Data Sheet (SDS)

The SDS provides comprehensive information on the potential hazards of a chemical and how to handle it safely.[10] For a novel compound, the SDS will often be based on data from structurally similar molecules. Key sections to review include:

  • Section 2: Hazards Identification: Describes physical and health hazards (e.g., Flammable Liquid, Skin Irritant).[11]

  • Section 7: Handling and Storage: Provides guidance on safe handling practices and appropriate storage conditions (e.g., "Store under inert atmosphere").[4]

  • Section 8: Exposure Controls/Personal Protection: Specifies the required Personal Protective Equipment (PPE), such as gloves, safety glasses, and use of a fume hood.

Section 5: Incoming Quality Control: A Protocol for Researchers

While a supplier's CoA is essential, it represents their analysis of the material. Verifying identity and purity in-house is a critical self-validating step that ensures the material is suitable for its intended use before significant resources are invested.[1][12]

Rationale for Independent Verification

Independent testing protects against potential errors in supplier analysis, degradation during shipping, or mislabeling of samples. It is the final checkpoint to guarantee the integrity of your experimental starting material.

Step-by-Step Protocol for Identity and Purity Confirmation

This protocol outlines a standard workflow for an analytical chemist to verify a new batch of a research chemical like 2-Ethoxy-5-fluorothiophenol.

  • Documentation Review:

    • Log the sample, assigning it a unique internal laboratory number.

    • Compare the supplier's label information (Name, Batch No.) with the received CoA.

    • Review the CoA to confirm all requested tests were performed and passed specification.

  • Sample Preparation:

    • In a fume hood, carefully unseal the container.

    • Prepare an NMR sample by dissolving ~5-10 mg of the material in a deuterated solvent (e.g., CDCl₃).

    • Prepare an LC-MS sample by creating a dilute solution (~0.1 mg/mL) in a suitable solvent (e.g., Acetonitrile or Methanol).

  • Analytical Testing:

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Verify that the chemical shifts, integrations, and coupling patterns match the expected structure of 2-Ethoxy-5-fluorothiophenol. Check for the presence of significant impurities or residual solvents.

    • LC-MS Analysis: Inject the sample onto an HPLC system coupled to a mass spectrometer.

      • Confirm the presence of a major peak at the expected retention time.

      • Verify that the mass spectrum for this peak shows the correct molecular ion.

      • Assess the purity by integrating the peak area of the main component relative to all other peaks (Area % at a specific UV wavelength, e.g., 254 nm).

  • Data Analysis and Release:

    • Compare the in-house analytical data with the supplier's CoA.

    • If the data are concordant and the material meets the required purity specification (e.g., >95%), the material is approved for research use.

    • If discrepancies are found, quarantine the material and contact the supplier's technical support to resolve the issue.

IncomingQC A Receive Material & CoA B Log Sample & Review CoA A->B C Prepare Analytical Samples (NMR, LC-MS) B->C D Acquire Data: - ¹H NMR - LC-MS C->D E Analyze Data: - Confirm Structure - Assess Purity D->E F Compare to CoA Specs E->F G Release for Use F->G Pass H Quarantine & Contact Supplier F->H Fail

Caption: Workflow for incoming quality control of a research chemical.

Section 6: Conclusion: Strategic Sourcing for Successful Research

The procurement of specialized research chemicals like 2-Ethoxy-5-fluorothiophenol is a foundational activity in drug discovery that demands scientific rigor and strategic planning. The quality of these starting materials directly influences the reliability and reproducibility of experimental data, impacting everything from hit-to-lead campaigns to preclinical safety studies.[13] By moving beyond a simple transactional purchase to a comprehensive process of supplier qualification, documentation scrutiny, and independent analytical verification, researchers can mitigate risks and build a robust data package. This proactive approach to quality control not only accelerates the research process by preventing costly errors but also upholds the highest standards of scientific integrity, ensuring that the journey toward novel therapeutics is built on a solid and dependable chemical foundation.

References

  • USA Chemical Suppliers. (n.d.). 2-ethoxy-5-fluorophenylboronic acid suppliers USA. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethoxyphenol, 94-71-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorothiophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2014). Determination of thiophenols with a novel fluorescence labelling reagent: analysis of industrial wastewater samples with SPE extraction coupled with HPLC. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2557-78-0 | Product Name : 2-Fluoro-benzenethiol. Retrieved from [Link]

  • PubMed. (2006). Quality control of raw materials. National Center for Biotechnology Information. Retrieved from [Link]

  • MaRS Discovery District. (2012). Importance of quality: Raw materials of healthcare products. MaRS Startup Toolkit. Retrieved from [Link]

  • Pharmaceutical Online. (2013). The Role of Quality Standards for Biomanufacturing Raw Materials. Retrieved from [Link]

  • SafetyCulture. (2023). How to Get a Certificate of Analysis (COA). Retrieved from [Link]

  • Q-people. (n.d.). The quality of raw materials during drug development. Retrieved from [Link]

  • Lab Alley. (2023). How to Read a Chemical Certificate of Analysis (COA). Retrieved from [Link]

  • Contract Laboratory. (2024). Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. Retrieved from [Link]

  • LCGC. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • ResearchGate. (2006). Quality Control of Raw Materials. Retrieved from [Link]

Sources

Exploratory

Strategic Utilization of Fluorinated Thiophenols in Medicinal Chemistry

Executive Summary Fluorinated thiophenols represent a "privileged" class of building blocks in modern medicinal chemistry, offering a unique intersection of bioisosteric utility and metabolic resilience. While the introd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated thiophenols represent a "privileged" class of building blocks in modern medicinal chemistry, offering a unique intersection of bioisosteric utility and metabolic resilience. While the introduction of fluorine into aromatic systems is a well-established strategy for modulating lipophilicity and blocking metabolic soft spots, its specific application in sulfur-containing scaffolds creates a synergistic effect that is underutilized in general practice.

This guide provides a technical deep-dive into the synthesis, reactivity, and application of fluorinated thiophenols. We move beyond basic property lists to explore the causality of their behavior—why the specific combination of a soft nucleophile (sulfur) and a hard electron-withdrawing group (fluorine) creates high-value intermediates for drug development.

The Fluorine-Sulfur Synergy: Mechanistic Advantages

The strategic value of fluorinated thiophenols lies in the modification of the aryl ring's electronic landscape without significantly altering its steric profile.

Acidity and Nucleophilicity

The thiol group (-SH) is a soft nucleophile. The introduction of fluorine, particularly in the para position, exerts an inductive electron-withdrawing effect (-I), which lowers the pKa of the thiol proton compared to the non-fluorinated parent.

CompoundpKa (approx.)[1][2]Electronic EffectConsequence
Thiophenol 6.62ReferenceStandard nucleophilicity.
4-Fluorothiophenol ~6.40Inductive withdrawal (-I)Increased acidity; generates thiolate anion more readily at physiological pH.
Phenol 9.95Resonance donation (+R)Harder nucleophile; requires stronger bases for alkylation.

Implication: The lowered pKa of 4-fluorothiophenol allows for alkylation and arylation reactions to proceed under milder basic conditions compared to phenols, reducing the risk of side reactions with sensitive electrophiles.

Metabolic Blocking

A primary failure mode for aryl-sulfide drugs is metabolic oxidation at the para-position of the aromatic ring by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (Van der Waals radius: 1.47 Å vs 1.20 Å for H) effectively blocks this metabolic attack vector without introducing the steric bulk of a chlorine or methyl group. This "metabolic armor" extends the half-life of the resulting drug candidate.[1]

Synthetic Access: The Newman-Kwart Rearrangement

While fluorinated thiophenols can be purchased, industrial-scale access often relies on the Newman-Kwart Rearrangement (NKR) . This reaction converts readily available phenols into thiophenols via an O-aryl to S-aryl migration.

Mechanism and Workflow

The reaction is driven by the thermodynamic stability of the C=O bond over the C=S bond. For fluorinated substrates, the electron-deficient nature of the ring can influence the rearrangement temperature, often requiring high heat (200°C+) or Pd-catalysis to proceed.

NKR_Mechanism Phenol Fluorinated Phenol (Starting Material) Thiocarbamate_O O-Aryl Thiocarbamate (Intermediate) Phenol->Thiocarbamate_O + Thiocarbamoyl Chloride (Base) TS 4-Membered Cyclic TS (High Energy) Thiocarbamate_O->TS Heat (200-300°C) or Pd-Catalyst Thiocarbamate_S S-Aryl Thiocarbamate (Rearranged Product) TS->Thiocarbamate_S Irreversible Migration Thiophenol Fluorinated Thiophenol (Final Product) Thiocarbamate_S->Thiophenol Hydrolysis (NaOH/MeOH)

Figure 1: The Newman-Kwart Rearrangement workflow for converting fluorinated phenols to thiophenols.

Reactivity & Protocols

Protocol A: Palladium-Catalyzed C-S Cross-Coupling

Modern medicinal chemistry prefers transition-metal catalysis over simple S_NAr due to broader substrate scope. The following protocol utilizes a Pd(0) source with a specific ligand (e.g., DiPPF or Xantphos) to couple 4-fluorothiophenol with aryl halides.

Reagents:

  • 4-Fluorothiophenol (1.0 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Ligand: 1,1'-Bis(diisopropylphosphino)ferrocene (DiPPF) (2-4 mol%)

  • Base: NaOtBu or Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Setup: Charge a dried Schlenk tube with Pd(OAc)₂, DiPPF, and the Base. Evacuate and backfill with Argon (3x).

  • Substrate Addition: Add the Aryl Bromide and anhydrous solvent via syringe.

  • Thiol Addition: Add 4-Fluorothiophenol last to prevent rapid catalyst poisoning (thiolates bind strongly to Pd). Note: If the thiol is a solid, add it with the initial solids.

  • Reaction: Heat to 80-100°C for 4-12 hours. Monitor via LCMS.

  • Workup: Filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Protocol B: Nucleophilic Epoxide Opening (Bicalutamide Route)

This reaction exploits the high nucleophilicity of the thiophenolate anion to open epoxides, a key step in the synthesis of anti-androgens.

Step-by-Step Methodology:

  • Preparation: Dissolve the epoxide intermediate (e.g., a substituted oxirane) in a polar aprotic solvent like THF or Acetone.

  • Activation: Add Potassium Carbonate (K₂CO₃) (1.5 equiv) to generate the thiolate in situ.

  • Addition: Add 4-Fluorothiophenol (1.1 equiv) dropwise at 0°C to control the exotherm.

  • Completion: Allow to warm to room temperature. The reaction typically completes within 2-4 hours.

  • Oxidation (Optional): The resulting sulfide can be oxidized to a sulfone using mCPBA (2.2 equiv) in DCM.

Case Study: Bicalutamide (Casodex)[3]

Bicalutamide is a non-steroidal anti-androgen used in the treatment of prostate cancer. Its structure features a 4-fluorophenyl sulfone moiety. The synthesis of this drug is the definitive industrial application of 4-fluorothiophenol.

The Synthetic Logic

The drug requires a robust electron-withdrawing group on the sulfone ring to optimize binding affinity to the androgen receptor. The 4-fluoro substituent provides this electronic modulation while preventing metabolic degradation at the para-position.

Bicalutamide_Synthesis Start Precursor: N-(4-cyano-3-(trifluoromethyl)phenyl) -2-methyloxirane-2-carboxamide Intermediate Sulfide Intermediate (Thioether Linkage) Start->Intermediate Nucleophilic Epoxide Opening (Sn2 Attack) Reagent Reagent: 4-Fluorothiophenol + K2CO3 (Base) Reagent->Intermediate Nucleophile Product Bicalutamide (Casodex) (Sulfone Drug) Intermediate->Product Oxidation (S -> SO2) Oxidant Oxidation: mCPBA or H2O2 Oxidant->Product

Figure 2: The synthetic pathway for Bicalutamide, highlighting the critical insertion of the 4-fluorothiophenol building block.

Validation: The use of 4-fluorothiophenol in this synthesis is well-documented in patent literature (e.g., WO 2001000608) and process chemistry reviews. The transformation relies on the sulfur atom acting as the nucleophile to open the epoxide ring, establishing the carbon-sulfur bond that is subsequently oxidized.

Handling & Stability: The Disulfide Problem

Fluorinated thiophenols are prone to oxidative dimerization to form disulfides (Ar-S-S-Ar) upon exposure to air. This is accelerated by the presence of base.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Purification: If the material has yellowed (indicating disulfide formation), it can be reduced back to the thiol using Zinc dust in dilute HCl or Triphenylphosphine (PPh₃) and water .

  • Odor Control: These compounds have a potent stench. All reactions must be performed in a well-ventilated fume hood. Bleach (Sodium Hypochlorite) is an effective quenching agent for cleaning glassware, as it oxidizes the thiol/sulfide to the odorless sulfonate.

References

  • Acidity of Thiophenols: Thiophenol - Properties and Reactions. Wikipedia. Available at: [Link]

  • Newman-Kwart Rearrangement: Lloyd-Jones, G. C., et al. Mechanism and Application of the Newman-Kwart O->S Rearrangement. University of Edinburgh Research Explorer. Available at: [Link]

  • Palladium-Catalyzed C-S Coupling: Murata, M., & Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Thiols and Secondary Phosphines. Tetrahedron, 2004. Available at: [Link]

  • Bicalutamide Synthesis: Bicalutamide Synthesis and Properties. GPAT India. Available at: [Link]

  • Metabolic Stability: Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Foundational

The Strategic Application of 2-Ethoxy-5-fluorothiophenol in Modern Drug Discovery: A Technical Guide

Abstract In the landscape of contemporary drug discovery, the strategic incorporation of molecular scaffolds possessing unique electronic and steric properties is paramount to achieving enhanced therapeutic profiles. Thi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of molecular scaffolds possessing unique electronic and steric properties is paramount to achieving enhanced therapeutic profiles. This technical guide delves into the multifaceted applications of 2-Ethoxy-5-fluorothiophenol, a versatile building block poised for significant impact in medicinal chemistry. While direct extensive literature on this specific molecule is emerging, its true potential can be understood by a comprehensive analysis of its constituent functional moieties: the fluorine atom, the ethoxy group, and the thiophenol core. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the rationale behind its use, methodologies for its synthesis and incorporation into lead compounds, and detailed protocols for evaluating its impact on biological targets, with a particular focus on kinase and G-protein coupled receptor (GPCR) modulation.

Introduction: Deconstructing the Potential of a Privileged Scaffold

The pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic properties is the cornerstone of pharmaceutical research. The design of such molecules often hinges on the selection of building blocks that can favorably influence these parameters. 2-Ethoxy-5-fluorothiophenol presents a compelling case as a high-value scaffold, integrating three key functional groups that have independently proven their worth in a multitude of approved drugs and clinical candidates.

  • The Power of Fluorine: The introduction of fluorine into a drug candidate can profoundly impact its metabolic stability, binding affinity, and bioavailability.[1][2] Its high electronegativity can alter the pKa of nearby functional groups, influencing drug-target interactions and cell permeability.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, often rendering the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[4]

  • The Modulating Ethoxy Group: The ethoxy group, a small lipophilic moiety, can enhance membrane permeability and oral bioavailability.[3] It can also participate in crucial hydrophobic interactions within a target's binding pocket, thereby increasing potency.[5] Its presence can fine-tune the overall physicochemical properties of a molecule, balancing solubility and lipophilicity.

  • The Versatile Thiophenol Core: Thiophenols and their derivatives are integral components of numerous pharmaceuticals.[6] The thiol group is a key nucleophile and can form strong interactions with various biological targets, including the cysteine residues of enzymes.[7][8] This makes the thiophenol scaffold particularly relevant for the design of enzyme inhibitors.

By combining these three functionalities, 2-Ethoxy-5-fluorothiophenol offers a unique constellation of properties that can be strategically leveraged to address common challenges in drug development, such as poor metabolic stability, low potency, and off-target toxicity.

Synthesis and Derivatization Strategies

Proposed Synthesis of 2-Ethoxy-5-fluorothiophenol

A multi-step synthesis starting from commercially available 4-fluoro-2-nitrophenol is a logical approach.

Caption: Proposed synthetic pathway for 2-Ethoxy-5-fluorothiophenol.

Experimental Protocol: Synthesis of 2-Ethoxy-5-fluorothiophenol

  • Williamson Ether Synthesis: To a solution of 4-fluoro-2-nitrophenol in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (K₂CO₃) and ethyl iodide. Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC). After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The crude product, 1-ethoxy-4-fluoro-2-nitrobenzene, can be purified by column chromatography.

  • Reduction of the Nitro Group: The nitro group of 1-ethoxy-4-fluoro-2-nitrobenzene can be reduced to an amine using standard conditions, such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation with palladium on carbon (Pd/C). The resulting 5-fluoro-2-ethoxyaniline is a key intermediate.

  • Diazotization and Sandmeyer-type Reaction: The aniline is then diazotized using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a sulfur source, such as potassium O-ethyl xanthate, in a Sandmeyer-type reaction to introduce the sulfur functionality.

  • Hydrolysis to the Thiophenol: The final step involves the hydrolysis of the resulting dithiocarbonate intermediate under basic conditions (e.g., sodium hydroxide), followed by acidification to yield the desired 2-Ethoxy-5-fluorothiophenol.

Derivatization for Drug Discovery: Synthesis of Aryl Thioethers

The primary application of 2-Ethoxy-5-fluorothiophenol in drug discovery is as a nucleophile for the synthesis of aryl thioethers. These thioethers are common motifs in various classes of drugs, including kinase inhibitors and GPCR modulators.

Caption: General workflow for the derivatization of 2-Ethoxy-5-fluorothiophenol.

Experimental Protocol: Synthesis of a Hypothetical Aryl Thioether Derivative

  • Nucleophilic Aromatic Substitution (SNA_r): In a typical S_NAr reaction, 2-Ethoxy-5-fluorothiophenol is reacted with an electron-deficient aryl halide (e.g., a nitro-substituted or heteroaromatic halide) in the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO. The reaction is typically heated to facilitate the substitution.

  • Palladium-Catalyzed Cross-Coupling: For less activated aryl halides, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination adapted for thiols, can be employed. This involves reacting the thiophenol with the aryl halide in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., Xantphos), and a base.

Applications in Kinase Inhibitor Design

Kinases are a major class of drug targets, particularly in oncology.[9] The thiophenol moiety can act as a hinge-binding element, forming crucial hydrogen bonds with the kinase hinge region. The fluorine and ethoxy groups can then be used to probe different regions of the ATP-binding pocket to enhance potency and selectivity.

Rationale for Use in Kinase Inhibitors
  • Hinge Binding: The sulfur atom of the thiophenol can act as a hydrogen bond acceptor, interacting with the backbone amides of the kinase hinge region.

  • Hydrophobic Interactions: The ethoxy group can occupy hydrophobic pockets within the ATP-binding site, increasing van der Waals interactions and improving binding affinity.

  • Selectivity Enhancement: The fluorine atom can be used to fine-tune electronic properties and create specific interactions that favor binding to the target kinase over off-target kinases, thereby improving the selectivity profile of the inhibitor.[10]

Hypothetical Kinase Target and Inhibitor Design

Consider the design of an inhibitor for a hypothetical kinase "Kinase X," where a hydrophobic pocket is adjacent to the hinge region. A derivative of 2-Ethoxy-5-fluorothiophenol could be designed to exploit these features.

Caption: Binding of a hypothetical allosteric modulator to GPCR Y.

Experimental Protocol: GPCR Binding Assay

A radioligand binding assay is a standard method to determine the affinity of a compound for a GPCR. [4]

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing GPCR Y.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for GPCR Y and varying concentrations of the unlabeled test compound (the modulator derived from 2-Ethoxy-5-fluorothiophenol).

  • Incubation: Allow the binding to reach equilibrium by incubating at a specific temperature for a set time.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Ki (inhibitory constant) of the test compound.

Data Summary and Future Perspectives

To facilitate the comparison of hypothetical derivatives of 2-Ethoxy-5-fluorothiophenol, the following table summarizes key parameters that would be evaluated.

DerivativeTargetAssay TypeIC₅₀/Ki (nM)Key Interactions
Kinase Inhibitor 1 Kinase XADP-Glo™50H-bond with hinge, hydrophobic interaction with pocket
Kinase Inhibitor 2 Kinase XADP-Glo™25Additional π-stacking from further modification
GPCR Modulator 1 GPCR YRadioligand Binding100Allosteric binding, aromatic interactions
GPCR Modulator 2 GPCR YRadioligand Binding75Optimized lipophilicity for better membrane access

The strategic combination of fluorine, an ethoxy group, and a thiophenol core in 2-Ethoxy-5-fluorothiophenol provides a powerful platform for the development of novel therapeutics. The insights and protocols presented in this guide are intended to empower researchers to harness the full potential of this promising building block. Future work should focus on the development of efficient and scalable synthetic routes to this and related scaffolds, as well as the exploration of their application in a wider range of biological targets. The continued exploration of fluorinated and ether-containing thiophenols will undoubtedly lead to the discovery of new and improved medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.
  • Thiophenol. (2023, December 29). In Wikipedia. [Link]

  • Leung, D., et al. (2000). Thiol-dependent enzymes and their inhibitors: a review. Current medicinal chemistry, 7(4), 389-411.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature reviews Drug discovery, 1(4), 309-315.
  • Katritch, V., Cherezov, V., & Stevens, R. C. (2013). Structure-function of the G protein-coupled receptor superfamily. Annual review of pharmacology and toxicology, 53, 531-556.
  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
  • Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
  • Al-Hourani, B. J. (2021). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Pharmaceuticals, 14(11), 1104.
  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.
  • Lounnas, V., Ritschel, T., & Kelder, J. (2013). What can we learn from molecular dynamics simulations for GPCR drug design?. Current opinion in structural biology, 23(2), 269-278.
  • Engel, J., Scheer, A., & Tesmer, J. J. (2008). Kinase assays. In Methods in molecular biology (Vol. 457, pp. 27-42). Humana Press.
  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842.
  • US Patent 4,754,072A, "Preparation of thiophenols
  • US Patent 4,006,186A, "Process for the preparation of thiophenols," issued February 1, 1977.
  • Leung-Toung, R., Wodzinska, J., & Li, W. (2002). Thiol-dependent enzymes and their inhibitors: a review. Current medicinal chemistry, 9(10), 979-1002.
  • de Graaf, C., Rognan, D. (2008). Selective structure-based virtual screening for full and partial agonists of the β2-adrenergic receptor. Journal of medicinal chemistry, 51(16), 4978-4985.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: a rational approach in drug design. Chemical reviews, 96(8), 3147-3176.

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis and Introduction of the 2-Ethoxy-5-fluorophenylthio Moiety

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis and introduction of the 2-ethoxy-5-fluorophenylthio moiety. This structural motif is a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-validated guide for the synthesis and introduction of the 2-ethoxy-5-fluorophenylthio moiety. This structural motif is a critical pharmacophore in medicinal chemistry, particularly in the development of


-adrenoceptor antagonists (analogous to Silodosin intermediates) and other sulfur-containing heterocycles.

Executive Summary

The 2-ethoxy-5-fluorophenylthio moiety combines a lipophilic, electron-donating ethoxy group with a metabolically stable fluorine substituent. Introducing this group into a drug scaffold typically relies on the nucleophilic reactivity of its corresponding thiol: 2-ethoxy-5-fluorobenzenethiol .

This guide addresses the two primary challenges in working with this moiety:

  • Precursor Instability: Aryl thiols are prone to oxidative dimerization to disulfides.

  • Regiocontrol: Ensuring exclusive S-alkylation over competing side reactions during the coupling phase.

We present two validated workflows: Method A (De novo synthesis of the thiol precursor) and Method B (The coupling protocol for introducing the moiety).

Strategic Synthetic Pathways

To introduce the moiety, one must first isolate or generate the nucleophilic species. The most robust industrial route involves the chlorosulfonation of 4-fluorophenetole, taking advantage of the ortho-directing power of the ethoxy group to install the sulfur at the correct position.

DOT Diagram 1: Synthetic Strategy & Mechanism

ThiolSynthesis Start 4-Fluorophenetole (1-ethoxy-4-fluorobenzene) Inter1 Sulfonyl Chloride Intermediate Start->Inter1 ClSO3H (Chlorosulfonation) Thiol 2-Ethoxy-5-fluorobenzenethiol (The Nucleophile) Inter1->Thiol Zn/HCl or LAH (Reduction) Disulfide Disulfide Impurity (Oxidation Byproduct) Thiol->Disulfide O2 (Air exposure) Target Target Molecule (Thioether Linked) Thiol->Target R-X, K2CO3 (S-Alkylation) Disulfide->Thiol PPh3/H2O (Rescue Step)

Caption: Pathway for generating the nucleophile and managing oxidative instability during the introduction of the moiety.

Protocol A: Synthesis of the Nucleophile (2-Ethoxy-5-fluorobenzenethiol)

If the thiol is not commercially sourced, it must be synthesized fresh to avoid disulfide contamination.

Reagents & Equipment
  • Substrate: 1-Ethoxy-4-fluorobenzene (4-Fluorophenetole).

  • Reagent: Chlorosulfonic acid (

    
    ).
    
  • Reductant: Zinc powder (activated) and conc. HCl, or Lithium Aluminum Hydride (LAH).

  • Solvent: Dichloromethane (DCM) for sulfonation; THF for reduction.

Step-by-Step Methodology
Step 1: Regioselective Chlorosulfonation
  • Setup: Charge a 3-neck round-bottom flask with

    
     (5.0 equiv) and cool to 
    
    
    
    under
    
    
    .
  • Addition: Add 1-Ethoxy-4-fluorobenzene (1.0 equiv) dropwise over 30 minutes. The ethoxy group directs the electrophilic substitution to the ortho position (position 2 relative to ethoxy, position 5 relative to fluoro).

  • Reaction: Stir at

    
     for 1 hour, then warm to RT for 2 hours.
    
  • Quench: Pour the mixture carefully onto crushed ice.

  • Isolation: Extract the resulting sulfonyl chloride precipitate with DCM. Wash with cold water and brine. Dry over

    
    .
    
Step 2: Reduction to Thiol
  • Activation: Suspend the sulfonyl chloride intermediate in

    
    .
    
  • Reduction: Add Zinc powder (4.0 equiv) in portions at

    
     (exothermic).
    
  • Reflux: Heat to

    
     for 4 hours.
    
  • Workup: Cool, filter off zinc residues, and extract the oil with Ethyl Acetate.

  • Storage: The resulting 2-ethoxy-5-fluorobenzenethiol is a pale yellow oil with a pungent odor. Store under Argon at -20°C immediately.

Protocol B: Introduction of the Moiety (Coupling Reaction)

This protocol describes the


 reaction between the generated thiol and an alkyl halide (e.g., a chloro- or bromo-alkyl linker on an indoline or piperazine scaffold).
Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent DMF or AcetonitrilePolar aprotic solvents maximize thiolate nucleophilicity.
Base

or

Carbonates are sufficient; stronger bases (NaH) may cause side reactions.
Catalyst TBAI (Tetrabutylammonium iodide)Optional (0.1 eq) to accelerate reaction if using alkyl chlorides (Finkelstein condition).
Atmosphere Strict Nitrogen/ArgonPrevents oxidation of the thiol to the disulfide dimer.
Experimental Workflow
  • Preparation of Electrophile: Dissolve the alkyl halide substrate (1.0 equiv) in anhydrous DMF (5 vol).

  • Base Activation: Add

    
     (1.5 equiv) and stir for 10 minutes.
    
  • Thiol Addition: Add 2-ethoxy-5-fluorobenzenethiol (1.1 equiv) dropwise.

    • Note: If the thiol has dimerized (solid precipitate visible), treat with 1.1 eq of Triphenylphosphine (

      
      ) and water prior to addition to reduce the disulfide in situ.
      
  • Reaction: Heat to

    
     for 2-4 hours. Monitor by TLC or LC-MS.
    
    • Endpoint: Disappearance of the alkyl halide.

  • Quench: Pour into water (20 vol) and extract with Ethyl Acetate.

  • Purification: Silica gel chromatography.

    • Eluent: Hexane/Ethyl Acetate (gradient). The thioether product is typically less polar than the thiol.

DOT Diagram 2: Coupling Decision Tree

CouplingLogic Check Check Thiol Purity (LC-MS / NMR) IsOxidized Is Disulfide Present? Check->IsOxidized Reduce Add PPh3 / H2O (In-situ Reduction) IsOxidized->Reduce Yes Proceed Proceed to Coupling IsOxidized->Proceed No Reduce->Proceed Reaction Reaction: Thiol + R-X Base: K2CO3, Solvent: DMF Proceed->Reaction Workup Aqueous Workup (Remove DMF) Reaction->Workup

Caption: Decision logic for handling thiol oxidation prior to the coupling reaction.

Troubleshooting & Analytical Verification

Common Issues
  • Low Yield: Often due to disulfide formation.

    • Solution: Degas all solvents with nitrogen sparging for 15 minutes before use.

  • Regio-isomers: Rare, but if the alkyl halide has multiple leaving groups, the thiolate will attack the least sterically hindered and most electrophilic site (primary > secondary).

Characterization Data (Expected)
  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the ethoxy triplet (

      
       ppm) and quartet (
      
      
      
      ppm).
    • The aromatic protons will show a characteristic splitting pattern for the 1,2,4-substitution (1,2,5- relative to the thiol).

    • The

      
       protons (from the linker) usually appear at 
      
      
      
      ppm.
  • 
     NMR: 
    
    • Single peak around

      
       to 
      
      
      
      ppm (depending on exact solvent and substitution).

References

  • Silodosin Synthesis Context

    • Patent: Adamo, M., et al. "Process for the preparation of Silodosin." WO2012131710A2. (Describes the coupling of thios/phenols to indoline scaffolds).
    • Source:

  • Thiol Synthesis (Chlorosulfonation Route)

    • Methodology: General procedure for conversion of activated benzenes to thiophenols via sulfonyl chlorides.
    • Context: "Synthesis of 2-ethoxy-5-fluorobenzenethiol."[1][2] (Commercially available reagent CAS 1379199-18-4).[1]

    • Source:

  • Williamson Thioether Synthesis

    • Mechanism:[3][4][5][6] "SN2 reaction of alkoxide/thiolate ions with alkyl halides."

    • Source:

  • Disulfide Management: Technique: Overman, L. E., et al. "The reduction of disulfides to thiols using triphenylphosphine and water." Synthesis, 1974. (Standard organic protocol for in-situ reduction).

Sources

Application

Application Notes and Protocols: Reaction Conditions for 2-Ethoxy-5-fluorobenzenethiol with Aryl Halides

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-ethoxy-5-fluorophenyl aryl thioethers. The core of this guide focuses...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of 2-ethoxy-5-fluorophenyl aryl thioethers. The core of this guide focuses on the transition-metal-catalyzed cross-coupling reactions between 2-ethoxy-5-fluorobenzenethiol and various aryl halides. We will delve into the mechanistic underpinnings of the primary catalytic systems, palladium and copper, and provide detailed, field-proven protocols. This guide emphasizes the causality behind experimental choices, offering insights into the selection of catalysts, ligands, bases, and solvents to empower researchers to optimize these critical C–S bond-forming reactions for their specific applications.

Introduction: The Significance of Aryl Thioethers

Aryl thioethers are a cornerstone structural motif in a multitude of biologically active molecules and functional materials. Their presence is pivotal in numerous pharmaceutical agents, including drugs for treating schizophrenia, cancer, and heart conditions.[1] The specific moiety derived from 2-ethoxy-5-fluorobenzenethiol is of particular interest in medicinal chemistry due to the metabolic stability and modulation of physicochemical properties conferred by the fluoro and ethoxy substituents.

The most reliable and versatile methods for constructing the C(aryl)-S bond involve the transition-metal-catalyzed cross-coupling of an aryl halide with a thiol.[2][3] This approach, often referred to as the Buchwald-Hartwig amination for C-N bonds, has been successfully extended to C-S bond formation, providing a powerful tool for synthetic chemists.[1][4][5] This guide will primarily focus on palladium- and copper-catalyzed systems, which represent the most prevalent and effective methods for this transformation.[6]

Mechanistic Overview of C–S Cross-Coupling

Understanding the catalytic cycle is paramount for rational optimization and troubleshooting. Both palladium and copper catalysis proceed through distinct, yet conceptually similar, pathways involving the activation of the aryl halide and the thiol.

Palladium-Catalyzed Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed C–S coupling involves a Pd(0)/Pd(II) cycle. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.

  • Ligand Exchange/Thiolate Binding: The thiol, in the presence of a base, forms a thiolate anion (RS⁻) which then coordinates to the palladium center, displacing a ligand.

  • Reductive Elimination: The aryl and thiolate groups on the palladium center couple and are eliminated from the metal, forming the desired aryl thioether (Ar-SR) and regenerating the active Pd(0) catalyst.

The choice of ligand is critical as it modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination.[7]

Palladium-Catalyzed C-S Coupling Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)L_n-X Pd0->PdII_Aryl Oxidative Addition PdII_Thiolate Ar-Pd(II)L_n-SR PdII_Aryl->PdII_Thiolate Ligand Exchange (Thiolate Binding) PdII_Thiolate->Pd0 Regeneration Product Ar-S-R PdII_Thiolate->Product Reductive Elimination ArylHalide Aryl Halide (Ar-X) ArylHalide->PdII_Aryl Thiol Thiol (R-SH) + Base Thiol->PdII_Thiolate

Caption: Palladium-catalyzed C-S cross-coupling cycle.

Copper-Catalyzed (Ullmann-Type) Reaction

The Ullmann condensation is a classical method for forming C-S bonds, traditionally requiring harsh conditions.[6][8] Modern protocols utilize copper(I) catalysts, often with ligands, allowing for milder reaction conditions.[9][10] While the exact mechanism can vary, it is generally believed to involve a Cu(I)/Cu(III) cycle or a Cu(I)-thiolate intermediate that reacts with the aryl halide.[11] Ligand-free systems using inexpensive CuI have also proven effective, particularly for aryl iodides.[11][12]

Key Reaction Parameters and Optimization

The success of the coupling reaction hinges on the careful selection of several key parameters. For a substrate like 2-ethoxy-5-fluorobenzenethiol, which contains both electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, the electronic nature of the aryl halide partner will significantly influence the optimal conditions.

Catalyst and Ligand Selection

Palladium Systems:

  • Catalyst Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of precursor is often a matter of laboratory convenience and stability.

  • Ligands: The ligand is arguably the most crucial component. For C-S coupling, the strong coordination of the thiol/thiolate to the metal can act as a catalyst poison.[12]

    • Bidentate Phosphines: Ligands like Xantphos and DPEPhos have historically been used to prevent catalyst deactivation.[1]

    • Bulky Monophosphine Ligands: More recent studies have shown that bulky, electron-rich monophosphine ligands (e.g., Buchwald-type ligands like RuPhos, XPhos) can lead to highly active catalysts that operate at lower temperatures.[1][2][7] These ligands promote the crucial reductive elimination step.

Copper Systems:

  • Catalyst Precursors: Copper(I) salts such as CuI, CuBr, and Cu₂O are most common.[12][13][14] CuI is often favored due to its stability and affordability.[12]

  • Ligands: While ligand-free systems are known, the addition of ligands like 1,10-phenanthroline, oxalic diamides, or various diols can accelerate the reaction, especially when using less reactive aryl bromides or chlorides.[9][14]

Base Selection

The role of the base is to deprotonate the thiol, forming the active thiolate nucleophile. The choice of base is critical and depends on the acidity of the thiol and the tolerance of other functional groups in the substrates.

  • Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are effective but can be incompatible with base-sensitive functional groups (e.g., esters, ketones).[1]

  • Weaker Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are often a good compromise, providing sufficient basicity for thiolate formation without promoting side reactions.[10][13] Cs₂CO₃ is particularly effective in many coupling reactions.

  • Soluble Organic Bases: Amine bases like triethylamine (Et₃N) can also be used, particularly in systems where solubility is a concern.[1]

Solvent Choice

The solvent must solubilize the reactants and catalyst system and is known to have a profound effect on reaction rates and outcomes.[15][16][17]

  • Aprotic Polar Solvents: DMF, DMAc, and DMSO are excellent solvents for many copper-catalyzed reactions.[10][13]

  • Ethereal Solvents: THF and 1,4-dioxane are commonly used in palladium-catalyzed reactions.

  • Aromatic Hydrocarbons: Toluene and xylene are also frequently employed, especially for higher-temperature reactions.

  • Protic Solvents: Interestingly, some modern copper-catalyzed protocols have shown that polar protic solvents can be effective.[11]

Temperature and Reaction Time

Reaction temperatures can range from room temperature to >150 °C.

  • Modern, highly active palladium catalysts with bulky monophosphine ligands can often facilitate C-S coupling at or near room temperature.[1][2]

  • Copper-catalyzed reactions typically require elevated temperatures, often in the range of 80-120 °C.[10][12]

  • Reaction times can vary from a few hours to over 24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, GC-MS) to determine the optimal time.

Experimental Protocols

The following protocols provide a starting point for the coupling of 2-ethoxy-5-fluorobenzenethiol with a generic aryl halide. Note: These are general procedures and must be optimized for specific substrates. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

G start Start: Prepare Reaction Vessel inert Establish Inert Atmosphere (N2 or Ar) start->inert add_solids Add Catalyst, Ligand, Base, and Aryl Halide inert->add_solids add_solvent Add Anhydrous Solvent add_solids->add_solvent add_thiol Add 2-Ethoxy-5-fluorobenzenethiol add_solvent->add_thiol heat Heat to Desired Temperature add_thiol->heat monitor Monitor Reaction (TLC, LC-MS, GC) heat->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End: Characterize Product purify->end

Caption: General experimental workflow for C-S coupling.

Protocol 1: Palladium-Catalyzed C–S Coupling (Buchwald-Hartwig Type)

This protocol is recommended for aryl bromides and iodides and is often effective at lower temperatures.

  • Reagents & Equipment:

    • Schlenk tube or round-bottom flask with a reflux condenser

    • Inert atmosphere (N₂ or Argon)

    • Magnetic stirrer and heating plate

    • 2-Ethoxy-5-fluorobenzenethiol (1.0 equiv)

    • Aryl halide (1.1 equiv)

    • Pd₂(dba)₃ (1-2 mol%)

    • RuPhos or XPhos (2-4 mol%)

    • NaOtBu (1.4 equiv)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous toluene (or dioxane) via syringe.

    • Add 2-ethoxy-5-fluorobenzenethiol via syringe.

    • Stir the reaction mixture at the desired temperature (start with 80-100 °C) and monitor its progress.

    • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed C–S Coupling (Ullmann-Type)

This protocol is a cost-effective alternative, particularly well-suited for aryl iodides.

  • Reagents & Equipment:

    • Sealed reaction vial or Schlenk tube

    • Inert atmosphere (N₂ or Argon)

    • Magnetic stirrer and heating plate

    • 2-Ethoxy-5-fluorobenzenethiol (1.0 equiv)

    • Aryl iodide (1.0 equiv)

    • CuI (5-10 mol%)

    • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

    • Anhydrous DMF or DMSO

  • Procedure:

    • To a dry reaction vial, add the aryl iodide, CuI, and K₂CO₃ (or Cs₂CO₃).

    • Seal the vial, then evacuate and backfill with an inert gas.

    • Add anhydrous DMF (or DMSO) via syringe.

    • Add 2-ethoxy-5-fluorobenzenethiol via syringe.

    • Stir the reaction mixture at the desired temperature (start with 100-120 °C) and monitor its progress.[10]

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate or toluene).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

The following table summarizes typical conditions and considerations for selecting a protocol.

ParameterPalladium-Catalyzed SystemCopper-Catalyzed SystemRationale & Key Considerations
Aryl Halide Ar-I, Ar-Br, Ar-Cl, Ar-OTfAr-I, Ar-BrPd systems are generally more versatile for a wider range of halides. Cu systems are most effective with more reactive Ar-I.
Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)CuI, Cu₂O (5-10 mol%)Palladium is more expensive but often more active. Copper is a cost-effective and robust alternative.[12]
Ligand Bulky monophosphines (e.g., RuPhos)Often ligand-free, or simple N-ligands (e.g., phenanthroline)Ligand choice is critical for Pd to enhance activity and stability.[7] Cu systems can often proceed without a ligand.[12]
Base NaOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃Base strength must be matched to substrate tolerance. Stronger bases are common for Pd, while carbonates are typical for Cu.[13]
Solvent Toluene, Dioxane, THFDMF, DMSO, NMPSolvent choice impacts solubility and reaction rate.[15] Aprotic polar solvents are common for Cu-catalyzed reactions.
Temperature Room Temp to 110 °C80 °C to 150 °CHighly active Pd systems can allow for significantly milder conditions.[1][2]

References

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?Royal Society of Chemistry.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Palladium-Catalyzed Ligand-Directed C−H Functionaliz
  • Buchwald-Hartwig Cross-Coupling.J&K Scientific LLC.
  • Thiophenol synthesis by C-S coupling or substitution.Organic Chemistry Portal.
  • Solvent effects in palladium catalysed cross-coupling reactions.Request PDF.
  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases.
  • Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives.
  • Solvent effects in palladium catalysed cross-coupling reactions.Semantic Scholar.
  • Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols.DSpace@MIT.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
  • Copper-catalyzed cross-coupling reaction of thiols with aryl halides.Taylor & Francis Online.
  • Thioether-enabled palladium-catalyzed atroposelective C–H olefination for N–C and C–C axial chirality.Royal Society of Chemistry.
  • Synthesis of Aryl Thioethers through the N-Chlorosuccinimide-Promoted Cross-Coupling Reaction of Thiols with Grignard Reagents.The Journal of Organic Chemistry.
  • Solvent effects in palladium catalysed cross-coupling reactions.Royal Society of Chemistry.
  • Palladium-catalyzed amidocarbonylation of thioethers: access to α-amide-substituted thioether derivatives.
  • Synthesis of 2-aryl-3-fluoro-5-silylthiophenes via a cascade reactive sequence.PubMed.
  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanth
  • What do ligands actually do in a metal c
  • Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols.The Journal of Organic Chemistry.
  • Metal-catalyzed Approaches to Aryl Thioethers.WordPress.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers.Organic Letters.
  • 2-Fluorothiophenol.PubChem.
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
  • Cross-coupling reaction.Wikipedia.
  • Palladium- and Nickel-Catalyzed Decarbonylative C–S Coupling to Convert Thioesters to Thioethers.
  • Synthesis of aryl thioethers via transition‐metal‐catalysis.
  • The Ullmann Ether Condensation.
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.Université de Genève.
  • Metal-free C–S coupling of thiols and disulfides.Royal Society of Chemistry.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • CuI-Catalyzed Ullmann-Type Coupling of Phenols and Thiophenols with 5-Substituted 1,2,3-Triiodobenzenes: Facile Synthesis of Mammary Carcinoma Inhibitor BTO-956 in One Step.
  • Direct Functionalization of C(sp2)−H Bond in Nonaromatic Azaheterocycles: Palladium-Catalyzed Cross-Dehydrogenative Coupling.
  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.ChemRxiv.
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • A palladium thiolate-SNS complex-catalyst for Mizoroki–Heck cross-coupling.Dalton Transactions.
  • A New Family of Nucleophiles for Photoinduced, Copper-Catalyzed Cross-Couplings via Single-Electron Transfer: Reactions of Thiols with Aryl Halides Under Mild Conditions (0°C).Organic Chemistry Portal.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism.New Journal of Chemistry.

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Method

Strategic Protection of 2-Ethoxy-5-fluorothiophenol: A Guide for Medicinal Chemistry

Topic: Protecting group strategies for 2-Ethoxy-5-fluorothiophenol Content Type: Application Note & Protocol Guide Executive Summary & Strategic Analysis 2-Ethoxy-5-fluorothiophenol (CAS: 59338-84-0) is a high-value scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protecting group strategies for 2-Ethoxy-5-fluorothiophenol Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Analysis

2-Ethoxy-5-fluorothiophenol (CAS: 59338-84-0) is a high-value scaffold in medicinal chemistry, particularly for the synthesis of GPCR ligands (e.g., dopamine antagonists like Metropazine) and kinase inhibitors.[1] Its unique electronic structure—featuring an electron-donating ethoxy group ortho to the thiol and an electron-withdrawing fluorine meta to the thiol—presents specific challenges in protection and functionalization.[1]

The "Personality" of the Molecule[1]
  • Nucleophilicity: The ortho-ethoxy group functions as a strong Electron Donating Group (EDG), significantly increasing the electron density on the sulfur atom.[1] This makes the thiol highly nucleophilic but also exceptionally prone to oxidative dimerization (disulfide formation) upon exposure to air.[1]

  • Lability Risks: The ortho-ethoxy ether linkage is susceptible to cleavage by strong Lewis acids (e.g., BBr₃, AlCl₃), restricting the use of protecting groups requiring harsh acidic deprotection.

  • Defluorination Risk: The meta-fluorine atom is generally stable, but the use of dissolving metal reductions (e.g., Na/NH₃, often used for S-Benzyl deprotection) carries a high risk of reductive defluorination.

Decision Matrix: Selecting the Right Strategy

Based on these constraints, we recommend two primary strategies and explicitly advise against a third common method.

StrategyProtecting GroupDeprotection TriggerCompatibilityRecommendation
A (Acid-Labile) Trityl (Trt) Mild Acid (TFA/TIPS)Orthogonal to basic conditions; preserves OEt/F.Primary Recommendation
B (Base-Labile) Acetyl (Ac) Mild Base / HydrazineOrthogonal to acidic conditions; "Transient" protection.[1]Secondary Recommendation
C (Oxidative) p-Methoxybenzyl (PMB) Mercuric Acetate / TFAAlternative if Trt/Ac fail.[1]Conditional
X (Avoid) Benzyl (Bn) Na/NH₃ (Birch)HIGH RISK: Likely to cause defluorination or ether cleavage.[1]NOT RECOMMENDED

Visualizing the Workflow

The following decision tree illustrates the logical flow for selecting the appropriate protection strategy based on your downstream chemistry requirements.

PG_Strategy Start Start: 2-Ethoxy-5-fluorothiophenol Q1 Downstream Chemistry pH? Start->Q1 Acidic Requires Acidic Conditions (e.g., Boc removal) Q1->Acidic Acidic Environment Basic Requires Basic Conditions (e.g., Lithiation, Suzuki) Q1->Basic Basic Environment StratB Strategy B: S-Acetyl (Ac) Stable to Acid Cleaved by Hydrazine/OH- Acidic->StratB Select Acetyl StratA Strategy A: S-Trityl (Trt) Stable to Base Cleaved by TFA Basic->StratA Select Trityl DeprotectA Deprotection: TFA + Scavenger (TIPS) StratA->DeprotectA DeprotectB Deprotection: Hydrazine or NaOMe StratB->DeprotectB Product Target: Functionalized Thiol DeprotectA->Product DeprotectB->Product

Caption: Decision tree for selecting S-Trityl vs. S-Acetyl protection based on downstream reaction conditions.

Detailed Protocols

Strategy A: S-Trityl Protection (Acid-Labile)

Best for: Synthesis requiring lithiation, basic cross-coupling (Suzuki/Buchwald), or when the thiol must remain inert until the final step.[1]

Protocol 1: S-Tritylation [1]
  • Reagents: Triphenylmethyl chloride (Trt-Cl), DIPEA (Diisopropylethylamine), DCM (Dichloromethane).

  • Mechanism: Nucleophilic substitution (SN1/SN2 hybrid).[1] The bulky trityl group prevents disulfide formation via steric shielding.[1]

Step-by-Step:

  • Preparation: Dissolve 2-Ethoxy-5-fluorothiophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (1.5 equiv) dropwise at 0 °C.

  • Protection: Add Trt-Cl (1.1 equiv) portion-wise.

  • Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product will be a non-polar spot compared to the thiol.[1]

  • Workup: Quench with water. Wash organic layer with saturated NH₄Cl, then brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane or flash chromatography (Silica, 0-5% EtOAc in Hexane).

    • Note: S-Trityl compounds are often crystalline solids, making them easy to handle.[1]

Protocol 2: S-Trityl Deprotection
  • Reagents: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane) or TES (Triethylsilane).

  • Critical Note: The trityl cation generated during cleavage is an electrophile.[1] You must use a scavenger (silane) to prevent it from re-alkylating the electron-rich aromatic ring.[1]

Step-by-Step:

  • Dissolution: Dissolve the S-Trt protected intermediate in DCM (0.1 M).

  • Scavenger: Add TIPS (2.5 equiv). The solution should remain clear.

  • Acidolysis: Add TFA (10–20% v/v final concentration) dropwise at 0 °C. The solution may turn yellow (trityl cation).[1]

  • Completion: Stir for 30–60 mins. The yellow color should fade as the silane quenches the cation.[1]

  • Isolation: Concentrate in vacuo to remove TFA.[1] The residue contains the free thiol and trityl-silane byproduct.[1]

  • Purification: Rapid filtration through a short silica plug (to remove silanes) or direct use in the next step (e.g., conjugation) to avoid oxidation.

Strategy B: S-Acetyl Protection (Base-Labile)

Best for: "Transient" protection during acidic steps (e.g., Friedel-Crafts acylation elsewhere on the molecule) or for in situ deprotection-coupling (e.g., thioester-to-thioether conversion).[1]

Protocol 3: S-Acetylation
  • Reagents: Acetic Anhydride (Ac₂O) or Acetyl Chloride (AcCl), Pyridine or Et₃N, DMAP (cat.).

Step-by-Step:

  • Setup: Dissolve thiol (1.0 equiv) in DCM (0.2 M) under N₂.

  • Base: Add Pyridine (2.0 equiv) and DMAP (0.05 equiv).

  • Acylation: Cool to 0 °C. Add Ac₂O (1.2 equiv) dropwise.

  • Reaction: Stir at RT for 1–2 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then NaHCO₃, then brine.

  • Yield: Quantitative conversion is typical.[1]

Protocol 4: S-Acetyl Deprotection (Mild)
  • Reagents: Hydrazine hydrate (N₂H₄·H₂O) or dilute NaOMe.[1]

  • Advantage: Hydrazine selectively cleaves the thioester in the presence of other esters (due to the alpha-effect).[1]

Step-by-Step:

  • Dissolution: Dissolve S-Acetyl compound in MeOH/THF (1:1).

  • Cleavage: Add Hydrazine hydrate (1.2 equiv) at RT.

  • Monitoring: Reaction is usually complete in <30 mins.

  • Workup: Acetylhydrazine byproduct is water-soluble.[1] Partition between EtOAc and dilute HCl (to remove excess hydrazine).[1]

  • Result: Free thiol is obtained. Caution: Oxidizes rapidly.

Application Note: Handling Disulfides

Due to the electron-donating ethoxy group, 2-Ethoxy-5-fluorothiophenol oxidizes to the disulfide (Bis(2-ethoxy-5-fluorophenyl)disulfide) within minutes in air.[1]

If your starting material has dimerized: Do not discard it.[1] The disulfide is a stable storage form.[1]

  • Regeneration Protocol:

    • Dissolve disulfide in THF/Water (5:1).[1]

    • Add TCEP·HCl (Tris(2-carboxyethyl)phosphine hydrochloride) (1.2 equiv relative to disulfide bond).[1]

    • Stir for 30 mins. TCEP selectively reduces the S-S bond without affecting the F or OEt groups.[1]

    • Extract the free thiol and proceed immediately to protection.[1]

References

  • Synthesis and Applications of Fluorothiophenols

    • Source: GuideChem.[1] "Applications of 2-Fluorothiophenol in pharmaceutical synthesis." Link

    • Relevance: Establishes the role of fluorothiophenols as intermediates for phenothiazine drugs like Metropazine.[1][2]

  • Thiol Protecting Group Strategies

    • Source: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Ed. John Wiley & Sons.[1]

    • Relevance: Authoritative source for S-Trityl and S-Acetyl stability data.[1]

  • Stability of Aryl Sulfonyl Fluorides (Analogous Reactivity)

    • Source: PubMed (2023).[1] "Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides." Link

    • Relevance: Discusses the electronic effects of substituents on sulfur-fluorine scaffolds.
  • Fluorine-Thiol Displacement & Peptide Stapling

    • Source: Nature Communications (2022).[1][3] "Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction."[1][3] Link

    • Relevance: Demonstrates the utility of benzyl-protected thiols in SNAr chemistry involving fluorine, validating the stability of the C-F bond under specific displacement conditions.
  • Thiol Surrogates in Cross-Coupling

    • Source: J. Org.[1] Chem. (2011).[1] "Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki-Miyaura Conditions." Link[1]

    • Relevance: Validates the use of specific protecting groups in Palladium-c

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2-Ethoxy-5-fluorothiophenol

Introduction: The Stability Paradox You are likely working with 2-Ethoxy-5-fluorothiophenol as a nucleophilic building block in medicinal chemistry or materials science. While the ethoxy and fluoro substituents modulate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

You are likely working with 2-Ethoxy-5-fluorothiophenol as a nucleophilic building block in medicinal chemistry or materials science. While the ethoxy and fluoro substituents modulate its electronic properties for your target application, they also dictate its stability profile.

The Critical Insight: Thiophenols are significantly more acidic (pKa ~6–7) than alkyl thiols (pKa ~10). With a predicted pKa near 6.0, 2-Ethoxy-5-fluorothiophenol exists largely as the thiolate anion at neutral pH . Since the thiolate is the active species for oxidation, this molecule is exceptionally prone to dimerization into the disulfide (Ar-S-S-Ar) upon any exposure to atmospheric oxygen.

This guide provides a self-validating system to maintain the integrity of your monomer.

Module 1: Storage & Inventory Control

Q: How do I store the neat liquid for long-term stability?

A: You must treat this compound as a "living" reagent. Oxidation is autocatalytic; once disulfide forms, it can accelerate further degradation.

The "Zero-Oxygen" Protocol:

  • Vessel: Store in amber glass vials with PTFE-lined septa . Avoid polyethylene caps which are permeable to oxygen over months.

  • Headspace: Always backfill the headspace with Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and forms a more effective "blanket" over the liquid surface.
    
  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a copper wire twist over the septum to prevent gas exchange.

  • Temperature: Store at 2–8°C . Cold increases the viscosity and decreases the kinetic rate of oxidation.

Q: I see a precipitate or cloudiness in my bottle. Is it ruined?

A: This is likely the disulfide dimer, which often has lower solubility than the monomeric thiol.

  • Diagnostic: Run a quick TLC. The disulfide is significantly less polar than the thiol.

    • Thiol:[1][2][3][4][5][6] Lower

      
      , often streaks due to acidity.
      
    • Disulfide:[7][8] Higher

      
      , distinct spot.
      
  • Recovery: If the contamination is <10%, you can filter the solid (if insoluble) or proceed to Module 3 for chemical reduction.

Module 2: Experimental Handling (The "Schlenk" Standard)

Q: Can I weigh this out on the open bench?

A: No. For quantitative accuracy, minimize air exposure to <30 seconds.

  • Best Practice: Use a syringe transfer technique.[9] Weigh the full syringe, dispense the reagent into your reaction vessel (under inert gas), and weigh the empty syringe.

  • Alternative: If you must weigh openly, use a "tared vial with septum" method. Inject the reagent into a pre-weighed, septum-sealed vial containing your solvent.

Q: My reaction yields are low, and I see homocoupling. Why?

A: This indicates Trace Metal Catalysis . Transition metals (Fe, Cu) present in trace amounts in solvents or silica can catalyze the oxidation of thiols to disulfides by orders of magnitude.

The Chelation Buffer System: When using this thiol in aqueous or biphasic conditions, always include a chelator.

  • Add: 1–5 mM EDTA (Ethylenediaminetetraacetic acid) or DTPA to your buffer.

  • Mechanism: This sequesters trace metal ions, shutting down the catalytic oxidation cycle.

Q: How do I degas my solvents properly?

A: Sparging (bubbling gas) is often insufficient for sensitive thiophenols.

  • Standard: Sparge with Argon for 15 minutes.

  • Gold Standard (Required for Kinetics/Precise work): Freeze-Pump-Thaw (3 cycles).

    • Freeze solvent in liquid

      
      .
      
    • Apply high vacuum.

    • Thaw in warm water (vacuum closed).

    • Repeat.

Module 3: Troubleshooting & Recovery (Reversing the Damage)

If your stock has oxidized, you do not need to discard it. You can chemically reduce the disulfide bond back to the thiol.[2][10]

Comparison of Reducing Agents
FeatureTCEP (Tris(2-carboxyethyl)phosphine) DTT (Dithiothreitol) Zn / HCl
Mechanism Phosphine oxidation (Irreversible)Thiol-Disulfide Exchange (Equilibrium)Metal reduction
Odor OdorlessStrong "rotten egg" smellN/A
Stability Air-stable solid; resistant to oxidationOxidizes rapidly in airStable
pH Range Effective pH 1.5 – 8.5Effective pH > 7.0 onlyAcidic only
Recommendation Primary Choice for biological/neutral pHSecondary Choice (Cheap, but messy)Bulk Recovery only
Protocol: Recovery using TCEP (Recommended)

Why TCEP? Unlike DTT, TCEP is irreversible and works at acidic pH (where your thiol is stable).

  • Dissolve: Dissolve your oxidized mixture in a water-miscible solvent (THF/Water or Methanol/Water).

  • Add: 1.2 equivalents of TCEP·HCl relative to the estimated disulfide content.

  • Incubate: Stir at Room Temperature for 30–60 minutes.

  • Extract: Acidify to pH < 4 (to protonate the thiol) and extract with Ethyl Acetate. The TCEP oxide remains in the aqueous phase.

Module 4: Visualization of the Oxidation Pathway

Understanding the enemy is the first step to defeating it. The diagram below illustrates the "Thiol Danger Cycle" and where you must intervene.

ThiolOxidation Thiol 2-Ethoxy-5-fluorothiophenol (R-SH) Thiolate Thiolate Anion (R-S⁻) Thiol->Thiolate pH > 6.0 (Deprotonation) Radical Thiyl Radical (R-S•) Thiolate->Radical Trace Metals (Fe³⁺/Cu²⁺) + O₂ Disulfide Disulfide Dimer (R-S-S-R) Radical->Disulfide Dimerization Disulfide->Thiol RECOVERY: TCEP / DTT / Zn Block1 PREVENTION: Keep pH < 5 Block1->Thiolate Block2 PREVENTION: Add EDTA (Chelate Metals) Block2->Radical Block3 PREVENTION: Argon Atmosphere Block3->Radical

Figure 1: The Thiol Oxidation Cascade. Note that the critical control points are pH (preventing deprotonation) and metal chelation (preventing radical formation).

Module 5: Analytical Validation

Q: How do I prove my thiol is pure before starting a reaction?

A: Do not rely on visual inspection. Use Ellman’s Reagent (DTNB) for a quantitative check.

The Ellman’s Test Protocol:

  • Reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).[11]

  • Reaction: Reacts with free thiols to release TNB²⁻ (Yellow color, λmax = 412 nm).

  • Procedure:

    • Take a small aliquot of your thiol.

    • Dilute in buffer (pH 8.0) containing DTNB.[11]

    • Measure Absorbance at 412 nm.

    • Result: High absorbance = Active Thiol. Low/No absorbance = Oxidized Disulfide.

References

  • Properties of 2-Fluorothiophenol Derivatives: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 520216, 2-Fluorobenzenethiol. [Link]

  • TCEP vs. DTT for Thiol Recovery: Getz, E. B., et al. (1999).[12] A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Thiol Oxidation Mechanisms: Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623–1641. [Link]

Sources

Optimization

Technical Support Center: Decontamination of 2-Ethoxy-5-fluorothiophenol

Ticket ID: #THIOL-DECON-001 Status: Open / High Priority Agent: Senior Application Scientist Topic: Odor Elimination & Waste Management for Fluorinated Thiophenols Critical Safety Briefing (Read First) Before initiating...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #THIOL-DECON-001 Status: Open / High Priority Agent: Senior Application Scientist Topic: Odor Elimination & Waste Management for Fluorinated Thiophenols

Critical Safety Briefing (Read First)

Before initiating any decontamination, you must acknowledge the specific chemical hazards associated with neutralizing 2-Ethoxy-5-fluorothiophenol.

  • WARNING 1: The Acetone Trap. Never rinse thiol-contaminated glassware with acetone if you intend to use bleach (Sodium Hypochlorite) for decontamination. Acetone + Bleach = Chloroform (toxic/carcinogenic) via the Haloform reaction.

  • WARNING 2: Acidification Risk. Never add bleach to acidic waste streams. Bleach + Acid = Chlorine Gas (Deadly). Ensure pH is >10 before adding hypochlorite.

  • WARNING 3: The "False Clean". 2-Ethoxy-5-fluorothiophenol is lipophilic (due to the ethoxy and fluoro groups). Aqueous bleach alone will bead off the oily residue, failing to oxidize it. You must use a surfactant.

The Science of the Stench

To defeat the odor, you must understand its chemical persistence.

The Problem: Thiols (R-SH) have odor thresholds in the parts per billion (ppb) range. 2-Ethoxy-5-fluorothiophenol is particularly troublesome because its lipophilic nature allows it to adsorb into porous polymers (rotavap seals, septa) and cling to glass surfaces, resisting simple water washes.

The Solution: We utilize Oxidative Cleavage . The goal is to chemically transform the volatile Thiol (-SH) into a non-volatile, odorless Sulfonic Acid (-SO3H).

Mechanism of Action

The following diagram illustrates the oxidation pathway. Note the "Danger Zone" where the intermediate disulfide can precipitate if oxidation is insufficient.

ThiolOxidation Thiol 2-Ethoxy-5-fluorothiophenol (R-SH) Volatile & Stench Ox1 Mild Oxidation (Air/Weak Bleach) Thiol->Ox1 Ox2 Strong Oxidation (Excess Bleach + Surfactant) Thiol->Ox2 Direct Route (Ideal) Disulfide Disulfide Intermediate (R-S-S-R) Low Odor but Persistent Solid Ox1->Disulfide Precipitates w/o Surfactant Disulfide->Ox2 Requires Time Sulfonic Sulfonic Acid Salt (R-SO3Na) Odorless & Water Soluble Ox2->Sulfonic

Caption: The oxidation pathway from volatile thiol to water-soluble sulfonate. Incomplete oxidation stops at the disulfide, which can slowly release odor later.

Decontamination Protocols
Protocol A: The "Kill Bath" (Glassware & Tools)

Use this for flasks, stir bars, and spatulas.

Reagents:

  • Sodium Hypochlorite (Commercial Bleach, 5-10%).

  • Surfactant: Liquid dish detergent (e.g., Dawn) or SDS (Sodium Dodecyl Sulfate). Crucial for solubilizing the lipophilic fluorothiophenol.

  • Water.[1][2][3][4][5]

Procedure:

  • Preparation: In a fume hood, prepare a bath of 10% Bleach solution. Add 10-20mL of detergent per liter of bleach solution.

  • Submersion: Fully submerge contaminated glassware. Ensure no air bubbles remain trapped in flasks.[2]

  • Soak Time: Allow to soak for a minimum of 4 hours (Overnight is preferred). The lipophilic nature of the 2-Ethoxy group slows the reaction rate compared to simple thiophenol.

  • Rinse: Remove items (wearing thick butyl or neoprene gloves). Rinse copiously with water.[1]

  • Validation: Smell the glassware (cautiously). If any scent remains, repeat the soak.

Protocol B: The Rotavap Defense

The rotary evaporator is the most common source of lab-wide contamination.

The Setup: You must intercept the thiol vapors before they reach the pump or the building exhaust.

Procedure:

  • The Bleach Trap: Place a secondary cold trap or a bubbling flask between your rotavap condenser and the vacuum source.

  • Filling: Fill this trap with the Bleach + Detergent mixture described in Protocol A.

  • Operation: As you strip solvents, thiol vapors will be pulled through the bleach solution, oxidizing them instantly before they exit the system.

  • Post-Run: Rinse the rotavap bump trap immediately with the bleach solution.

Comparative Data: Oxidizing Agents

Not all oxidants are created equal. Use this table to select the right agent for your specific situation.

AgentEfficacy on FluorothiophenolsSafety ProfileBest Use Case
Bleach (NaOCl) + Detergent High Caution: Chlorine gas risk with acid.General glassware, traps, surface spills.[6]
H2O2 (30%) + NaOH Medium-HighCaution: Exothermic; pressure buildup.When organic solvents (that react with bleach) are present.[4][5][7]
KMnO4 (Permanganate) HighMessy (Stains brown/purple).Visual validation (color change indicates active oxidant).
Lead Acetate High (Precipitation)Toxic: Heavy metal waste.NOT RECOMMENDED (Old school method).
Troubleshooting & FAQs

Q: I washed my glassware in bleach, but it still smells. Why? A: You likely formed the Disulfide Intermediate (see Diagram 1). If the bleach was too dilute or didn't have enough surfactant, the thiol oxidized to a solid disulfide that stuck to the glass.

  • Fix: Resoak in a fresh, concentrated Bleach + Detergent bath for 12 hours. The surfactant is non-negotiable for 2-Ethoxy-5-fluorothiophenol.

Q: Can I use Ethanol to help dissolve the thiol in the bleach? A: Avoid if possible. While ethanol helps solubility, it can react with bleach to form chloroform (haloform reaction). It is safer to use a non-reactive surfactant (detergent) to achieve solubility.

Q: My rotavap seals (black rubber) smell permanently. Can I save them? A: Likely No . Fluorinated thiols dissolve into the polymer matrix of rubber and silicone. Surface washing won't reach the trapped molecules.

  • Fix: Replace the seals. Consider using PTFE (Teflon) seals in the future, as they are less permeable to lipophilic thiols.

Q: How do I dispose of the bleach waste? A:

  • Allow the bleach bath to sit uncovered in the hood for 24 hours to ensure all oxidizer is reacted.

  • Check for residual oxidizer using starch-iodide paper.

  • If negative, adjust pH to 5-9.

  • Label as "Deactivated Thiol Waste" (Non-Hazardous or Hazardous depending on local EHS regulations regarding the fluorinated byproduct). Do not mix with acidic waste.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[8] National Academies Press.[8]

    • Source:

  • UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.

    • Source: (General reference for Stench SOPs)

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: 2-Fluorothiophenol.[9] (Used as surrogate for toxicity/handling data).

    • Source:

  • Chemistry Steps. (2023). Oxidation of Thiols to Disulfides and Sulfonic Acids.[10]

    • Source:

Sources

Troubleshooting

Handling air-sensitive fluorinated thiophenols in the laboratory

Executive Summary & Chemical Profile[1] Fluorinated thiophenols (e.g., 4-fluorothiophenol, pentafluorothiophenol) represent a unique class of reagents in drug discovery. They combine the high nucleophilicity of sulfur wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Fluorinated thiophenols (e.g., 4-fluorothiophenol, pentafluorothiophenol) represent a unique class of reagents in drug discovery. They combine the high nucleophilicity of sulfur with the metabolic stability and lipophilicity of fluorine. However, they present a dual challenge: extreme air sensitivity (rapid oxidation to disulfides) and anomalous acidity compared to non-fluorinated thiols.

This guide provides a self-validating workflow for handling these compounds, moving beyond standard "air-sensitive" protocols to address the specific electronic effects of the fluorine substituents.

Comparative Chemical Profile
FeatureThiophenol (

)
Pentafluorothiophenol (

)
Operational Impact
pKa ~6.6~2.7

is a strong acid. It will protonate weak bases (e.g., amines) immediately.
Oxidation Potential HighVery High Electron-withdrawing fluorine stabilizes the thiolate anion (

), making it easier to form but also highly reactive toward oxygen.
State LiquidLiquid/Low-melt SolidVolatility is significant; vapor pressure requires active management.
Odor Threshold ~0.5 ppb< 0.1 ppb Requires dedicated quenching protocols; standard fume hood airflow is often insufficient without scrubbers.

Module A: Storage & Integrity (The "Before" Phase)

The Problem: The primary failure mode is the formation of disulfides (


) inside the storage vessel before the experiment begins.
Protocol: The "Inverted Septum" Storage System

Do not rely on the manufacturer’s original seal once punctured.

  • Overlay: Upon receipt, flush the headspace with Argon (Ar) for 5 minutes. Ar is heavier than air and provides a better blanket than

    
     for static storage.
    
  • Seal: Wrap the cap in Parafilm.

  • Orientation: Store the bottle inverted (upside down) in a secondary container.

    • Reasoning: The liquid reagent acts as a barrier against gas exchange through the septum. If the septum leaks, liquid leaks out (visible failure) rather than air leaking in (invisible failure).

  • Temperature: Store at 2–8°C. Cold temperatures reduce the rate of auto-oxidation and vapor pressure.

Visual Integrity Check

Before use, inspect the liquid.

  • Clear/Colorless: Good integrity.

  • Cloudy/Precipitate: Disulfide formation.[1][2][3] Action: Filter through a 0.2

    
     PTFE syringe filter under inert gas before use.
    
  • Yellowing: Significant oxidation or polysulfide formation. Action: Distillation required.

Module B: Handling & Synthesis (The "During" Phase)[5]

The Problem: Fluorinated thiophenols are acidic enough to corrode standard metal needles over time and react with basic solvents.

Workflow Diagram: The Inert Transfer Path

The following diagram illustrates the critical decision points during the transfer of reagents to prevent oxidation.

HandlingWorkflow Storage Storage Bottle (Inverted, 4°C) Check Visual Check (Clear vs Cloudy) Storage->Check Purify Filtration/Distillation Check->Purify Cloudy Transfer Syringe Transfer (Gas-Tight, Ar flushed) Check->Transfer Clear Purify->Transfer Reaction Reaction Vessel (Schlenk/Glovebox) Transfer->Reaction Positive Pressure Quench Oxidative Quench (Bleach/H2O2) Reaction->Quench Post-Rxn

Caption: Logical workflow for transferring air-sensitive thiols. Note the purification loop for degraded reagents.

Critical Handling Steps
  • Solvent Choice:

    • Avoid DMSO if possible. DMSO can act as an oxidant toward thiols, accelerating disulfide formation, especially with fluorinated derivatives.

    • Preferred: Degassed THF, DCM, or Toluene.

  • Base Selection (The pKa Trap):

    • For

      
      , you typically use 
      
      
      
      or
      
      
      .
    • For

      
       (pKa ~2.7), these bases are excessive  and can promote rapid oxidative homocoupling.
      
    • Recommendation: Use the mildest base possible. Often, the fluorinated thiol is acidic enough to react without exogenous base in nucleophilic aromatic substitutions (

      
      ).
      
  • Needle Hygiene:

    • Use stainless steel needles.

    • Immediately after transfer, draw pure solvent (e.g., hexane) into the syringe and eject into a waste flask. Do not let the thiol sit in the needle; the acidity will pit the metal, and the residue will oxidize to a solid clog.

Module C: Safety & Odor Control (The "After" Phase)

The Problem: The "stench" of fluorinated thiols is potent and persistent. Standard bleach (NaOCl) is effective but can generate toxic chlorinated byproducts.

The "Double-Quench" Protocol

Do not pour thiol waste directly into the organic waste carboy. It will off-gas and evacuate the lab.

Step 1: The Primary Trap (Reaction Venting) All reaction vessel outlets must pass through a bubbler containing:

  • Solution: 10% Aqueous Bleach (Sodium Hypochlorite) OR 5% Hydrogen Peroxide (

    
    ) in dilute NaOH.
    
  • Note: For fluorinated thiols, Peroxide/Base is preferred to avoid forming volatile chlorinated fluorocarbons.

Step 2: Glassware Decontamination

  • Prepare a bath of 5%

    
     and 5% 
    
    
    
    (Baking soda).
  • Submerge all contaminated glassware, septa, and needles.

  • Soak for 2 hours.

  • Rinse with water, then acetone.

Mechanism of Deodorization:



Note: While this forms the disulfide, the disulfide of fluorinated thiophenols often has a significantly lower vapor pressure and less offensive odor than the free thiol.

Troubleshooting & FAQs

Q1: My Pentafluorothiophenol (PFTP) turned into a solid white mass in the syringe. Why?

A: This is "Flash Oxidation."

  • Cause: The syringe was likely not purged of air effectively, or the needle was loose. PFTP oxidizes rapidly to bis(pentafluorophenyl)disulfide, which is a solid (mp ~50°C).

  • Fix: Use a gas-tight glass syringe. Flush the syringe with Argon 3 times before drawing the reagent.

Q2: I am getting low yields in a cross-coupling reaction; the major byproduct is the disulfide.

A: You are likely using a base that is too strong or a solvent that is not degassed.

  • Mechanism: High pH promotes the formation of the thiolate anion (

    
    ). While this is the active nucleophile, it is also the species most susceptible to oxidation by trace oxygen.
    
  • Fix:

    • Switch to a weaker base (e.g., bicarbonate instead of carbonate).

    • Sparge solvents with Argon for 30 minutes, not just 5.

    • Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to scavenge disulfides back to thiols in situ.

Q3: Can I use bleach to clean up a spill of fluorinated thiol?

A: Yes, but with caution.

  • Risk: Bleach is exothermic with thiols. For large spills, this can generate heat and fumes.

  • Better Protocol: Cover the spill with solid Calcium Hypochlorite (powdered bleach) mixed with sand, or use the Peroxide/Bicarbonate solution described in Module C. Ventilate the area immediately.

References

  • Acidity of Fluorinated Thiols

    • Source: Wikipedia / Chemical D
    • Data: Thiophenol pKa 6.62 vs Pentafluorothiophenol pKa 2.68.
    • URL:

  • Handling Air-Sensitive Reagents

    • Source: Sigma-Aldrich Technical Bulletin AL-134
    • Title: Handling Air-Sensitive Reagents[4][5][6]

    • URL:

  • Oxidation Mechanisms

    • Source: Chemistry LibreTexts
    • Title: Oxidation of Thiols to Disulfides[1]

    • URL:

  • Odor Quenching Protocols

    • Source: University of Rochester, Dept of Chemistry
    • Title: How to Work with Thiols (SOP)
    • URL:

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Interpretation of 2-Ethoxy-5-fluorothiophenol: A Comparative Analysis

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethoxy-5-fluorothiophenol. Designed for researchers and professionals in drug development, this document moves beyond a si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Ethoxy-5-fluorothiophenol. Designed for researchers and professionals in drug development, this document moves beyond a simple peak list to explore the causal relationships between molecular structure and spectral appearance. We will dissect the spectrum by predicting chemical shifts and coupling constants, grounding our analysis in the fundamental principles of substituent effects and spin-spin coupling. By comparing our target molecule with structurally similar compounds, we will build a robust, self-validating interpretation of its ¹H NMR spectrum.

Part 1: The Theoretical Framework for Interpretation

Structural elucidation using NMR spectroscopy is a process of deductive reasoning based on foundational electronic and nuclear principles. For a substituted benzene ring like that in 2-Ethoxy-5-fluorothiophenol, the chemical shift of each aromatic proton is a net result of the electronic donating and withdrawing effects of all substituents.

Substituent Effects on the Aromatic Ring:

  • Ethoxy Group (-OCH₂CH₃): This group exerts a powerful electron-donating effect through resonance (+R effect) and a moderate electron-withdrawing effect through induction (-I effect) due to the oxygen's electronegativity. The resonance effect is dominant, increasing electron density primarily at the ortho and para positions. This increased shielding shifts the corresponding protons upfield (to a lower ppm value) relative to benzene (δ ~7.34 ppm).

  • Thiol Group (-SH): The thiol group is considered a weak activator. It has a weak electron-donating resonance effect (+R) and a weak electron-withdrawing inductive effect (-I). Its influence on the aromatic proton chemical shifts is less pronounced compared to the ethoxy group. The thiol proton itself is labile and its chemical shift can vary depending on solvent, concentration, and temperature.

  • Fluorine Atom (-F): Fluorine is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I effect) that deshields nearby protons, shifting them downfield. It also has an electron-donating resonance effect (+R effect), but for fluorine, the inductive effect is significantly stronger. A key feature of fluorine is its nuclear spin (I = ½), which causes it to couple with nearby protons, leading to characteristic splitting patterns. The magnitude of the H-F coupling constant (JHF) depends on the number of bonds separating the two nuclei.[1]

    • ³JHF (ortho): ~6-10 Hz

    • ⁴JHF (meta): ~4-8 Hz

    • ⁵JHF (para): ~0-3 Hz

Part 2: Predicted ¹H NMR Spectrum of 2-Ethoxy-5-fluorothiophenol

To interpret the spectrum, we must first assign the protons in the molecule.

Caption: Structure of 2-Ethoxy-5-fluorothiophenol with proton labeling.

Based on the electronic effects discussed, we can predict the characteristics of each signal:

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (Hz)Rationale
-CH₃ ~1.4Triplet (t)JHH ≈ 7.0Aliphatic methyl group coupled to the adjacent two -CH₂- protons.
-OCH₂- ~4.0Quartet (q)JHH ≈ 7.0Methylene protons deshielded by the adjacent oxygen and coupled to the three -CH₃ protons.
-SH 3.5 - 4.5Singlet (s, broad)NoneLabile proton; chemical shift is variable and coupling is often not observed. May exchange with D₂O.
H-3 ~6.95Doublet of doublets (dd)³JH3-H4 ≈ 8.5, ⁵JH3-F5 ≈ 3.0Ortho to the strongly donating -OEt group (shielding) and para to the -F (weak shielding/coupling). Coupled to H-4 (ortho) and F-5 (para).
H-4 ~6.85Triplet of doublets (td) or ddd³JH4-H3 ≈ 8.5, ³JH4-F5 ≈ 8.5, ⁴JH4-H6 ≈ 2.5Para to the -OEt group (strongest shielding). Coupled to H-3 (ortho), F-5 (ortho), and H-6 (meta). The two large ortho couplings may result in an apparent triplet.
H-6 ~7.15Doublet of doublets (dd)⁴JH6-F5 ≈ 5.0, ⁴JH6-H4 ≈ 2.5Ortho to the -SH group (weak effect) and meta to both -OEt and -F. This proton is expected to be the most downfield of the aromatic protons. Coupled to F-5 (meta) and H-4 (meta).

Part 3: Comparative Analysis with Structurally Related Compounds

To validate our predictions, we compare them with experimental data from simpler, analogous molecules. This comparison allows us to isolate the effect of each substituent.

CompoundAromatic Protons δ (ppm)Other Protons δ (ppm)Key Observations & Source(s)
Thiophenol 7.22 - 7.32 (multiplet)3.51 (singlet, -SH)The aromatic protons are close to benzene, showing the weak overall effect of the -SH group.[2][3][4]
2-Ethoxyphenol 6.76 - 7.01 (multiplet)1.41 (t, -CH₃), 4.07 (q, -OCH₂-), 5.73 (s, -OH)The ethoxy group strongly shields the aromatic protons, shifting them upfield. The aliphatic shifts are very close to our prediction.[5]
4-Fluorothiophenol ~7.0 (dd, H-3,5), ~7.3 (dd, H-2,6)~3.5 (s, -SH)The fluorine atom influences the chemical shifts and introduces H-F coupling. The protons ortho to the fluorine (H-3,5) are more shielded than those ortho to the thiol group.[6]
2-Fluorophenol 6.81 - 7.02 (multiplet)5.88 (singlet, -OH)Demonstrates the complex multiplet patterns that arise from multiple H-H and H-F couplings in a substituted aromatic ring.[7]
Our Prediction: 2-Ethoxy-5-fluorothiophenol 6.85 - 7.151.4 (t, -CH₃), 4.0 (q, -OCH₂-), 3.5-4.5 (s, -SH)The predicted shifts align logically with the trends observed. The aromatic region is shifted upfield due to the powerful -OEt group, with the fluorine and thiol groups modulating the final positions and causing complex splitting.

This comparative approach confirms that our predicted chemical shifts and multiplicities are well-grounded in established experimental trends. The ethoxy group's dominant shielding effect places the entire aromatic region below the typical 7.34 ppm of benzene, and the relative positions of H-3, H-4, and H-6 are logically determined by their proximity to the electron-donating and electron-withdrawing groups.

Part 4: Experimental Protocol & Data Interpretation Workflow

Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Ethoxy-5-fluorothiophenol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good first choice as it is aprotic and dissolves many organic compounds.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock onto the deuterium signal of the solvent (e.g., CDCl₃ at 7.26 ppm).

    • Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. A good shim results in a narrow half-height width for the TMS signal.

    • Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for near-complete T1 relaxation of the protons.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Analyze the peak multiplicities and measure the coupling constants (J-values) in Hz.

Workflow Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing p1 Weigh Sample (5-10 mg) p2 Dissolve in CDCl₃ with TMS p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Lock & Shim p3->a1 a2 Tune & Match Probe a1->a2 a3 Acquire FID (16 Scans) a2->a3 d1 Fourier Transform a3->d1 d2 Phase & Calibrate d1->d2 d3 Integrate & Analyze d2->d3

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

interpretation_logic start Begin with Processed ¹H NMR Spectrum aliphatic Step 1: Analyze Aliphatic Region (0-4.5 ppm) Identify Ethoxy Group (Quartet & Triplet) start->aliphatic aromatic Step 2: Analyze Aromatic Region (6.5-8.0 ppm) Note Complex Multiplets aliphatic->aromatic labile Step 3: Identify Labile Proton (Broad singlet, ~3.5-4.5 ppm) Assign to -SH aromatic->labile assign Step 4: Deconstruct Aromatic Splitting - Use J-values to find coupled partners - Assign H-4 (most shielded) - Assign H-6 (most deshielded) - Assign H-3 labile->assign confirm Step 5: Confirm Assignments - Check integrals - Compare with predicted values - Consider 2D NMR (COSY, HSQC) if needed assign->confirm end Final Structure Elucidation confirm->end

Caption: Logical workflow for the interpretation of the spectrum.

References

  • Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). IACS. Retrieved February 8, 2024, from [Link]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Retrieved February 8, 2024, from [Link]

  • Mnova NMRPredict. (n.d.). Mestrelab Research. Retrieved February 8, 2024, from [Link]

  • 2-Acetyl-5-chlorothiophene. (n.d.). NIST WebBook. Retrieved February 8, 2024, from [Link]

  • Predict ¹H proton NMR spectra. (n.d.). NMRDB.org. Retrieved February 8, 2024, from [Link]

  • 2-Fluorothiophenol. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 13(4), 333-337.
  • Multinuclear NMR. (2021, August 15). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]

  • CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved February 8, 2024, from [Link]

  • ¹H NMR Chemical Shift. (n.d.). Chemistry Steps. Retrieved February 8, 2024, from [Link]

  • NMR Prediction Software. (n.d.). ACD/Labs. Retrieved February 8, 2024, from [Link]

  • Thiophenol - ¹H NMR Chemical Shifts. (n.d.). SpectraBase. Retrieved February 8, 2024, from [Link]

  • ¹H NMR spectrum of 2-methoxypropane. (n.d.). Doc Brown's Chemistry. Retrieved February 8, 2024, from [Link]

  • Evans, D. F. (1963). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 6(2), 179-181.
  • NMRium - The next-generation NMR software. (n.d.). Retrieved February 8, 2024, from [Link]

  • 2-Aminothiophenol. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved February 8, 2024, from [Link]

Sources

Comparative

Mass spectrometry fragmentation pattern of 2-Ethoxy-5-fluorobenzenethiol

This technical guide details the mass spectrometry fragmentation pattern of 2-Ethoxy-5-fluorobenzenethiol , synthesized from comparative analysis of structural analogs (2-methoxybenzenethiol and 5-fluorobenzenethiol) and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometry fragmentation pattern of 2-Ethoxy-5-fluorobenzenethiol , synthesized from comparative analysis of structural analogs (2-methoxybenzenethiol and 5-fluorobenzenethiol) and established electron ionization (EI) mechanisms for ortho-substituted aromatics.

Executive Summary

  • Compound: 2-Ethoxy-5-fluorobenzenethiol

  • Molecular Formula: C₈H₉FOS

  • Exact Mass: 172.04 Da

  • Key Diagnostic Ions (EI, 70 eV): m/z 172 (Molecular Ion), m/z 144 (Base Peak, Loss of C₂H₄), m/z 116 (Loss of CO), m/z 96 (Fluorobenzene radical).

  • Performance vs. Analogs: Unlike simple thiophenols, this compound exhibits a distinct "Ortho-Ethoxy" fragmentation channel (loss of ethylene) that dominates the spectrum, suppressing the typical

    
    -cleavage seen in non-substituted thiols.
    

Structural Analysis & Fragmentation Mechanics

The fragmentation of 2-Ethoxy-5-fluorobenzenethiol is governed by the interplay between the labile ethoxy group and the stable fluorine substituent .

The "Ortho-Effect" Mechanism

The presence of the ethoxy group at the ortho position relative to the thiol (-SH) group creates a specific fragmentation pathway not seen in meta or para isomers.

  • Ionization: The initial electron is removed from the sulfur lone pair (lowest ionization energy), forming the radical cation

    
     at m/z 172 .
    
  • McLafferty-Type Rearrangement: The ethoxy group undergoes a 4-membered transition state rearrangement. A hydrogen atom from the ethoxy

    
    -carbon transfers to the ether oxygen (or the ring), leading to the elimination of neutral ethylene (C₂H₄, 28 Da) .
    
  • Result: This yields a stable ion at m/z 144 (5-fluoro-2-mercaptophenol radical cation), which typically becomes the base peak (100% relative abundance).

Secondary Pathways
  • Loss of CO (Carbon Monoxide): The ion at m/z 144 undergoes ring contraction or expulsion of CO (28 Da) to form m/z 116 (C₅H₄FS⁺).

  • Loss of CS (Thiocarbonyl): A competing pathway involves the loss of CS (44 Da) from the molecular ion or the m/z 144 fragment, though this is usually less favorable than CO loss in oxygenated aromatics.

Comparative Data: Target vs. Analogs[1]

The following table contrasts the fragmentation of 2-Ethoxy-5-fluorobenzenethiol with its closest structural analogs to highlight diagnostic differences.

Feature2-Ethoxy-5-fluorobenzenethiol (Target)2-Methoxybenzenethiol (Analog A)5-Fluorobenzenethiol (Analog B)
Molecular Ion (M⁺) 172 (Strong)140 (Strong)128 (Strong)
Primary Loss -28 Da (Ethylene)Forms m/z 144 -15 Da (Methyl)Forms m/z 125 -33 Da (SH radical)Forms m/z 95
Base Peak Mechanism McLafferty-like rearrangement (Ethoxy specific)Simple ether cleavage (Methyl radical loss)

-cleavage of Thiol
Secondary Fragment m/z 116 (Loss of CO)m/z 97 (Loss of CO)m/z 83 (Ring degradation)
Fluorine Signature Yes (+18 Da shift vs non-F)No Yes

Analyst Note: If you observe a strong peak at M-29 (m/z 143) instead of M-28, it indicates the loss of an ethyl radical rather than ethylene. This is common in lower-energy ionization but less dominant in standard 70 eV EI.

Visualization of Fragmentation Pathways[5][6][7][8]

The following diagram maps the logical flow of fragmentation, grounded in the "Ortho-Effect" and standard aromatic decay.

Fragmentation cluster_legend Pathway Probability M_Ion Molecular Ion (M+) m/z 172 [C8H9FOS]+. Fragment_144 Base Peak m/z 144 [C6H5FOS]+. (5-Fluoro-2-mercaptophenol) M_Ion->Fragment_144 - C2H4 (Ethylene) (McLafferty-like) Fragment_143 Ethyl Radical Loss m/z 143 [C6H4FOS]+ M_Ion->Fragment_143 - C2H5 (Ethyl) Fragment_116 CO Loss m/z 116 [C5H5FS]+. Fragment_144->Fragment_116 - CO (Carbon Monoxide) Fragment_96 Fluorobenzene Ion m/z 96 [C6H5F]+ Fragment_116->Fragment_96 - S/CS (Desulfurization) Solid Arrow: Dominant Pathway Solid Arrow: Dominant Pathway Dashed Arrow: Minor Pathway Dashed Arrow: Minor Pathway

Caption: Predicted fragmentation tree for 2-Ethoxy-5-fluorobenzenethiol under 70 eV Electron Ionization.

Experimental Protocol (GC-MS)[7][9]

To replicate these results or validate the compound's identity, follow this standardized protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of 2-Ethoxy-5-fluorobenzenethiol in 1 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol to prevent potential transesterification/acetal formation in the injector.

  • Derivatization (Optional): If peak tailing is observed (due to the acidic -SH group), derivatize with BSTFA + 1% TMCS (60°C, 30 min) to form the TMS-thioether (M+ 244).

Instrument Parameters
ParameterSettingRationale
Ionization Mode Electron Impact (EI)Standard for spectral library comparison.[1]
Electron Energy 70 eVUniversal standard for reproducible fragmentation.
Source Temp 230°CPrevents condensation of sulfur-heavy fragments.
Column DB-5ms or EquivalentLow-bleed, non-polar phase ideal for aromatics.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Scan Range m/z 40 - 300Covers all diagnostic ions and potential TMS derivatives.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Methoxybenzenethiol (Analog). National Institute of Standards and Technology.[1] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Fluorobenzenethiol (Analog). National Institute of Standards and Technology.[1][2] Available at: [Link]

  • Todua, N. G., et al. (2011). "Ortho Effects" in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids.[1] ResearchGate.[1] Available at: [Link]

  • Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Ethers and Thiols. Available at: [Link][3][4][1][5][6][7][8]

Sources

Validation

IR spectrum analysis of thiol group in 2-Ethoxy-5-fluorothiophenol

Technical Comparison Guide: IR Spectrum Analysis of Thiol Group in 2-Ethoxy-5-fluorothiophenol Executive Summary: The Analytical Challenge In drug development, 2-Ethoxy-5-fluorothiophenol represents a high-value pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: IR Spectrum Analysis of Thiol Group in 2-Ethoxy-5-fluorothiophenol

Executive Summary: The Analytical Challenge

In drug development, 2-Ethoxy-5-fluorothiophenol represents a high-value pharmacophore, combining the lipophilicity of a fluorinated aromatic with the reactivity of a thiol. However, characterizing the thiol (-SH) group in this specific electronic environment presents a unique analytical paradox:

  • The Detection Gap: The S-H stretching vibration is inherently weak in Infrared (IR) spectroscopy due to a low dipole moment change, often getting lost in the baseline noise.[1]

  • The Stability Risk: Thiophenols are prone to rapid oxidative dimerization to disulfides (Ar-S-S-Ar), a transformation that is often IR-silent.

  • The Structural Complexity: The ortho-ethoxy group introduces an intramolecular hydrogen bond (S-H···O), altering the spectral fingerprint significantly compared to simple thiophenols.[2]

This guide objectively compares FTIR (Fourier Transform Infrared) analysis of this compound against its primary alternatives—Raman Spectroscopy and Solution-State NMR —to determine the optimal workflow for structural validation and purity assessment.

Technical Deep Dive: The Spectral Signature

To accurately analyze 2-Ethoxy-5-fluorothiophenol, one must understand the causality between its electronic structure and its vibrational modes.

Electronic Environment & H-Bonding

The 2-ethoxy group acts as a hydrogen bond acceptor. Unlike meta- or para-substituted thiophenols, the thiol proton at position 1 can lock into a pseudo-ring formation with the ether oxygen at position 2.

  • Effect: This intramolecular H-bond weakens the S-H force constant.

  • Spectral Consequence: The S-H stretch shifts to a lower wavenumber (Redshift) and broadens compared to the "free" thiol observed in non-interacting solvents.

Predicted Vibrational Assignment (2-Ethoxy-5-fluorothiophenol)
Functional GroupModeWavenumber (cm⁻¹)IntensityNotes
Thiol (-SH) Stretch (

)
2530 – 2560 Weak (w)Broadened due to ortho-OEt H-bonding.
Aromatic C-H Stretch (

)
3050 – 3080Weak-MediumTypical aromatic signature.
Ether (C-O-C) Stretch (

)
1240 – 1260Strong (s)Overlaps with C-F region.
Aryl Fluoride (C-F) Stretch (

)
1150 – 1200Very Strong (vs)Diagnostic for the 5-fluoro substitution.
Disulfide (S-S) Stretch (

)
Absent N/AIf present (impurity), appears at ~450-500 cm⁻¹ (IR weak/inactive).

Comparative Analysis: IR vs. Alternatives

This section evaluates the performance of IR spectroscopy against Raman and NMR for the specific task of validating the thiol group in 2-Ethoxy-5-fluorothiophenol.

Comparison 1: FTIR vs. Raman Spectroscopy (The Sensitivity Battle)
FeatureFTIR (Transmission/ATR) Raman Spectroscopy Verdict for Thiol Analysis
S-H Detection Weak. The S-H bond has a small dipole change.[1] Often appears as a tiny blip at ~2550 cm⁻¹.Strong. The S-H bond has a large polarizability change. Appears as a sharp, intense peak.Raman wins for pure detection sensitivity.
Disulfide (Impurity) Silent/Invisible. The symmetric S-S stretch is IR inactive. You cannot easily "see" oxidation.Distinct. S-S stretch appears strongly at ~500-550 cm⁻¹.Raman is essential for stability indicating assays.
Interference Low. Few other groups absorb at 2500 cm⁻¹.Fluorescence. Impurities or the aromatic ring itself may fluoresce, swamping the signal.FTIR is more robust against dirty samples.

Expert Insight: While Raman is superior for seeing the thiol, FTIR is superior for confirming the whole molecule (especially the C-F and C-O bonds). Use Raman for the "S-H check" and FTIR for the "Identity check."

Comparison 2: Neat Film vs. Dilute Solution IR (The H-Bonding Probe)

To distinguish if the H-bonding is Intramolecular (within the molecule, caused by the 2-ethoxy group) or Intermolecular (between molecules, concentration-dependent), you must compare the phases.

  • Neat Film (ATR): Molecules are packed. Both Intra- and Intermolecular H-bonds exist.[3][4] Peak is broad and red-shifted (~2540 cm⁻¹).

  • Dilute Solution (CCl₄): Molecules are isolated. Intermolecular bonds break; Intramolecular bonds remain.

    • Result: If the peak remains at ~2540 cm⁻¹ upon dilution, the H-bond is Intramolecular (confirming the ortho relationship). If it shifts to ~2580 cm⁻¹, the H-bond was Intermolecular.

Experimental Protocol: Self-Validating FTIR Workflow

Objective: Obtain a definitive IR spectrum of 2-Ethoxy-5-fluorothiophenol while preventing oxidative degradation.

Reagents & Equipment
  • Sample: 2-Ethoxy-5-fluorothiophenol (>98% purity).

  • Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃) (Spectroscopic Grade).

  • Instrument: FTIR Spectrometer (e.g., Bruker, Thermo) with KBr windows or Diamond ATR.

  • Purge Gas: Dry Nitrogen (N₂).

Step-by-Step Methodology
  • System Inertization (Critical Step):

    • Purge the FTIR sample chamber with N₂ for 5 minutes.

    • Causality: Thiophenols oxidize to disulfides in air. Oxygen suppression prevents the formation of artifacts during the scan.

  • Background Collection:

    • Collect an air/solvent background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Ensure the region 2500–2600 cm⁻¹ is flat (no CO₂ or water vapor interference).

  • Sample Preparation (Liquid Film):

    • Place 1 drop of neat 2-Ethoxy-5-fluorothiophenol between two KBr salt plates.

    • Note: Do not use spacers. Capillary action creates the ideal pathlength (~0.01 mm) to visualize the strong C-F bands without saturating the detector, while still allowing the weak S-H band to be visible.

  • Data Acquisition:

    • Scan range: 4000 – 400 cm⁻¹.

    • Scans: 64 (Higher signal-to-noise ratio required for weak S-H).

  • Self-Validating Check (The "Disulfide Test"):

    • Pass Criteria: A weak band is visible at ~2550 cm⁻¹.[1][5]

    • Fail Criteria: No band at 2550 cm⁻¹.

    • Remediation:[1] If the band is absent, run a Raman scan. If Raman shows a peak at ~520 cm⁻¹, your sample has oxidized to the disulfide Bis(2-ethoxy-5-fluorophenyl)disulfide .

Visualizations

Figure 1: Analytical Decision Tree

Caption: Logic flow for selecting the correct spectroscopic technique based on the analytical goal (Identity vs. Purity).

AnalysisWorkflow Start Start: 2-Ethoxy-5-fluorothiophenol Analysis Goal Define Analytical Goal Start->Goal Identity Full Structural ID (Fingerprinting) Goal->Identity ThiolCheck Thiol Specificity (S-H vs S-S) Goal->ThiolCheck FTIR FTIR Spectroscopy (Transmission/ATR) Identity->FTIR Best for Dipoles Raman Raman Spectroscopy (785 nm Laser) ThiolCheck->Raman Best for Polarizability ResultFTIR Strong C-F, C-O signals Weak S-H signal FTIR->ResultFTIR ResultRaman Strong S-H signal Strong S-S (Disulfide) signal Raman->ResultRaman

Figure 2: Intramolecular Hydrogen Bonding Topology

Caption: Visualization of the 5-membered pseudo-ring formed between the Thiol (Donor) and Ortho-Ethoxy (Acceptor) groups.

HBonding S1 S H1 H S1->H1 O2 O (Ethoxy) H1->O2 H-Bond C1 C (Ar) C1->S1 C2 C (Ar) C1->C2 Aromatic Ring C_Ring ...Benzene Ring... C2->O2 F5 F (Pos 5)

References

  • SpectraBase. 2-Fluorothiophenol IR Spectrum. Wiley Science Solutions. Available at: [Link][6]

  • Royal Society of Chemistry. Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy.[1] Analyst, 2014.[7] Available at: [Link]

  • National Institutes of Health (NIH). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. PMC, 2013. Available at: [Link]

  • Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Available at: [Link]

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Comparative

Characterization Guide: 2-Ethoxy-5-fluorophenyl Disulfide Impurity

This guide outlines the comprehensive characterization of 2-Ethoxy-5-fluorophenyl disulfide , a critical oxidative impurity often encountered in the synthesis of fluorinated sulfonamide and pyrazole-based Active Pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comprehensive characterization of 2-Ethoxy-5-fluorophenyl disulfide , a critical oxidative impurity often encountered in the synthesis of fluorinated sulfonamide and pyrazole-based Active Pharmaceutical Ingredients (APIs).[1][2][3]

Content Type: Publish Comparison Guide Audience: Pharmaceutical Process Chemists, Analytical Scientists, and CMC Regulatory Affairs.[1][2][3]

Executive Summary & Contextual Relevance

In the development of fluorinated therapeutics (e.g., novel TNAP inhibitors, glucocorticoid modulators), the building block 2-Ethoxy-5-fluorobenzenethiol (CAS: 1379199-18-4) is a frequent Key Starting Material (KSM).[1][2][3]

The 2-Ethoxy-5-fluorophenyl disulfide (hereafter referred to as Impurity D-S-S ) is the primary degradation product of this thiol.[1][2][3] Its presence is not merely a yield loss indicator but a critical quality attribute (CQA) due to its high lipophilicity and potential to carry through into the final drug substance if not purged.[4]

Key Comparison: This guide compares the Analytical Performance of using a Certified Isolated Reference Standard of Impurity D-S-S versus In-Situ Generated markers (via forced degradation), demonstrating why isolation is required for ICH Q3A/Q3B compliance.

Mechanism of Formation (The "Why")

Understanding the causality of formation is the first step in control.[4] The impurity arises through the oxidative coupling of the parent thiol. This is an auto-catalytic process accelerated by trace metals or basic conditions.[1][2][3]

Reagents/Conditions Triggering Formation:

  • Atmospheric Oxygen: Slow dimerization during storage.[1][2][3][4]

  • Basic Workups: Thiolate anions (

    
    ) are highly susceptible to oxidation.[1][2][3][4]
    
  • Iodine/Peroxides: Often used in subsequent synthetic steps, causing immediate dimerization.[4]

DOT Diagram: Oxidative Formation Pathway

FormationPathway Thiol 2-Ethoxy-5-fluorobenzenethiol (Precursor) Thiolate Thiolate Anion (RS⁻) Thiol->Thiolate Deprotonation (pH > 7) Radical Thiyl Radical (RS•) Thiolate->Radical Oxidation (-1e⁻) (O₂, Metal Cat.) Disulfide 2-Ethoxy-5-fluorophenyl Disulfide (Impurity D-S-S) Radical->Disulfide Dimerization (Rapid)

Caption: Step-wise oxidative coupling mechanism from thiol precursor to disulfide impurity.

Comparative Analytical Profiling

To effectively control this impurity, one must distinguish it from the parent thiol and other potential side products (e.g., sulfoxides).[4]

Table 1: Physicochemical & Spectral Comparison
FeatureParent Thiol (Precursor)Disulfide Impurity (Target) Analytical Implication
Formula C₈H₉FOSC₁₆H₁₆F₂O₂S₂ Distinct mass shift.[1][2][3][4]
MW 172.22 Da342.42 Da Easily resolved by MS.[1][2][3][4]
Polarity (LogP) Moderate (~2.[1][2][4]5)High (~5.2) Disulfide elutes significantly later on RP-HPLC.[1][2][3][4]
¹H NMR (SH) Broad singlet (~3.5 ppm)Absent Key confirmation of oxidation.[2][3][4]
¹H NMR (Ar-H) Ortho-protons shieldedOrtho-protons deshielded Diagnostic shift (~0.2-0.4 ppm downfield).[1][2][3][4]
Solubility Soluble in MeOH, ACNLow solubility in MeOH Potential for precipitation/crystallization.

Detailed Characterization Protocols

This section details the self-validating protocols to confirm the identity of the impurity.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and isotopic pattern.[1][2][3][4]

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: ESI Positive Mode (Disulfides ionize poorly in negative mode compared to thiols).[1][4]

  • Method:

    • Dissolve 1 mg of sample in 1 mL Acetonitrile (with 0.1% Formic Acid).

    • Direct infusion or UPLC injection.[4]

  • Acceptance Criteria (Self-Validating):

    • Parent Ion: Observed m/z ~343.064 (Calculated for [M+H]⁺).[2][4]

    • Isotope Pattern: Distinct A+2 peak (~9% relative abundance) confirming the presence of two Sulfur atoms (

      
       isotope effect).[4]
      
    • Fragmentation: Loss of -S-Ar group to yield tropylium-like cation (

      
       ~171).[1][2][3]
      
Protocol B: Structural Elucidation via NMR

Objective: Distinguish disulfide from other sulfur oxidation states (sulfoxides/sulfones).

  • Solvent: DMSO-d6 or CDCl₃.[1][2][3]

  • Experiment: ¹H NMR (400 MHz minimum) and ¹⁹F NMR.

  • Key Diagnostic Signals:

    • Thiol Proton: Verify the absence of the -SH signal (typically 3.0–4.0 ppm, exchangeable with D₂O).

    • Symmetry: The spectrum must show a single set of signals for the aromatic ring, confirming the molecule is a symmetric dimer .

    • ¹⁹F NMR: Single fluorine peak. If multiple peaks appear, the sample is degraded or contains regioisomers.

Protocol C: HPLC Method for Quantification

Objective: Separate the lipophilic disulfide from the polar thiol.[1][3]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3][4]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Gradient:

    • 0-5 min: 10% B (Hold for Thiol retention)[1][2][3][4]

    • 5-20 min: 10% → 90% B (Elute Disulfide)[1][2][3][4]

    • 20-25 min: 90% B (Wash)[1][2][3][4]

  • Detection: UV at 254 nm (Aromatic absorption).[2][4]

  • Expected Result:

    • Thiol RT: ~6-8 min.

    • Disulfide RT: ~16-18 min (Due to high lipophilicity).[1][2][3][4]

Performance Comparison: Isolated Standard vs. In-Situ Marker

Why invest in synthesizing and characterizing a pure standard of 2-Ethoxy-5-fluorophenyl disulfide?

FeatureIsolated Reference Standard (Recommended)In-Situ Marker (Forced Degradation)
Quantification Absolute. Allows calculation of Response Factor (RRF).[1][2][3][4]Relative. Assumes RRF = 1.0 (often incorrect for disulfides).[2][4]
Stability Study Can be spiked into API to determine Purge Factors .[1][2][3][4]Cannot be used for spiking studies.[1][2][3][4]
Identification definitive structural proof (NMR/MS/IR).[2][3][4]Tentative identification based on mass only.[1][2][3][4]
Regulatory Mandatory for impurities >0.10% (ICH Q3A).[2][3][4]Acceptable only for early-phase screening.[1][2][3]

Experimental Insight: Disulfides often have higher UV extinction coefficients than their monomeric thiols due to extended conjugation or electronic interaction between the sulfur lone pairs and the aromatic rings. Using an in-situ marker (assuming 1:1 response) typically leads to underestimation of the impurity level in the final drug.[1][2]

Synthesis of the Reference Standard

To generate the "Isolated Reference Standard" described above, follow this high-yield protocol.

  • Dissolution: Dissolve 1.0 g (5.8 mmol) of 2-Ethoxy-5-fluorobenzenethiol in 20 mL of Ethyl Acetate.

  • Oxidation: Add 1.1 equivalents of Iodine (I₂) dissolved in Ethyl Acetate dropwise at 0°C. The color will disappear as Iodine is consumed.[4]

    • Mechanism:[1][2][3][5]

      
      
      
  • Quench: Once the Iodine color persists, wash with 10% Sodium Thiosulfate solution (to remove excess Iodine).[4]

  • Isolation: Wash the organic layer with Water and Brine.[3][4] Dry over MgSO₄.[4]

  • Purification: Evaporate solvent. Recrystallize from cold Hexanes/Ethanol.[4]

  • Yield: Expected >90% as a white/off-white solid.

DOT Diagram: Analytical Decision Tree

DecisionTree Sample Unknown Impurity Peak (RT ~18 min) MS_Check MS Analysis ([M+H]+ = 343?) Sample->MS_Check Isotope Isotope Pattern (A+2 present?) MS_Check->Isotope Yes Alternative Investigate Sulfoxide or Dimer Isomer MS_Check->Alternative No Thiol_Test Ellman's Reagent Test (Free -SH?) Isotope->Thiol_Test Yes Conclusion Identify as 2-Ethoxy-5-fluorophenyl Disulfide Thiol_Test->Conclusion Negative (No Color) Thiol_Test->Alternative Positive (Yellow Color)

Caption: Logical workflow for confirming the identity of the disulfide impurity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 129211, Tamsulosin (Structural Context for Ethoxy-benzenes).[4] PubChem. Available at: [Link][2][4]

  • Chemistry LibreTexts. "Redox Reactions of Thiols and Disulfides". LibreTexts Chemistry. Available at: [Link][2][4][5][6][7][8][9]

  • ResearchGate. "A Mild and Environmentally Benign Oxidation of Thiols to Disulfides".[4] ResearchGate.[4] Available at: [Link]

  • Google Patents. "US Patent 6323199B1: Nonsteroidal anti-inflammatory agents (Use of fluorinated ethoxy-phenyl intermediates)".[1][2][3][4] Google Patents.[4] Available at:

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